4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one chemical properties
Core Chemical Properties of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one This section details the fundamental chemical and physical properties of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one, a compound that serves as...
Author: BenchChem Technical Support Team. Date: December 2025
Core Chemical Properties of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one
This section details the fundamental chemical and physical properties of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one, a compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] Dihydroquinolin-2(1H)-one derivatives are recognized as core structures in a range of agents, including anti-cancer and anti-diabetic drugs.[1]
Property
Value
Source
IUPAC Name
1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one
N/A
Molecular Formula
C₁₂H₁₅NO
N/A
Molecular Weight
189.25 g/mol
N/A
CAS Number
Not available
N/A
Melting Point
Not specified in the literature
N/A
Boiling Point
Not specified in the literature
N/A
Solubility
Not specified in the literature
N/A
Spectroscopic Data
While comprehensive spectroscopic data for the unsubstituted 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is not fully detailed in the primary literature, characterization is typically performed using standard analytical techniques. For its derivatives, detailed spectroscopic data is available, confirming the core structure. For instance, the 3-acetyl derivative shows characteristic NMR and mass spectrometry signals.
Table of Spectroscopic Data for 3-Acetyl-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
The synthesis of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one can be achieved through a multi-step process.[1][3]
Synthesis of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one
The synthetic route involves the acylation of aniline, followed by a Friedel-Crafts cyclization and subsequent methylation.[1][3]
Experimental Workflow for the Synthesis of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Caption: Synthesis of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one.
Protocol Details:
Amide Formation: Aniline is treated with 3,3-dimethylacryloyl chloride to yield the corresponding N-phenyl-3,3-dimethylacrylamide.[1]
Friedel-Crafts Cyclization: The amide undergoes an intramolecular Friedel-Crafts reaction to form the dihydroquinolinone ring system.[1]
N-Methylation: The final step involves the methylation of the nitrogen atom at position 1 of the quinolinone ring.[1]
α-Lithiation and Electrophilic Substitution
A key reaction of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is its α-lithiation followed by reaction with various electrophiles to introduce substituents at the 3-position.[1][2][3]
General Experimental Protocol:
To a solution of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (1 equivalent) in anhydrous THF at -10 °C under an argon atmosphere, lithium diisopropylamide (LDA) (1.3 equivalents) is added. The mixture is stirred for 30 minutes at -10 °C, after which the desired electrophile (1.2 equivalents) is introduced. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched and the product is extracted and purified, typically by column chromatography.[1]
Logical Relationship of α-Lithiation and Electrophilic Substitution
Caption: α-Lithiation and subsequent electrophilic substitution.
Biological Activity and Significance
The 4,4-dimethyl-3,4-dihydroquinolin-2-one scaffold is a core component of molecules with a broad spectrum of biological activities.[1] This structural motif is found in compounds developed as anti-cancer and anti-diabetic agents, as well as cardiovascular drugs and pesticides.[1] The synthesis of derivatives of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is a strategy to explore novel therapeutic agents, particularly as PPARγ partial agonists and PPARα/γ dual agonists for the treatment of diabetes.[1][3]
Signaling Pathway Context (Hypothetical)
While a specific signaling pathway for 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one itself is not detailed, its derivatives are designed to interact with PPAR nuclear receptors.
Caption: General mechanism of PPAR agonist action.
An In-Depth Technical Guide to 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential synthesis of 4,4,6-Trimethyl-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. Due to the limited availability of published experimental data for this specific compound, this guide also presents general methodologies for the synthesis and characterization of related 3,4-dihydroquinolin-2(1H)-one derivatives, which can serve as a foundational framework for researchers. The 3,4-dihydroquinolin-2(1H)-one core is a significant scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities. This document aims to be a valuable resource for professionals engaged in the research and development of novel therapeutics based on this heterocyclic system.
Molecular Structure and Chemical Properties
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound. Its structure consists of a bicyclic system where a benzene ring is fused to a dihydropyridinone ring. The core quinolinone structure is substituted with three methyl groups at positions 4, 4, and 6.
The key structural features of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one include:
Quinolinone Core: A bicyclic aromatic and heterocyclic ring system.
Lactam Moiety: A cyclic amide within the dihydropyridinone ring.
Gem-Dimethyl Group: Two methyl groups attached to the C4 position.
Aromatic Methyl Group: A single methyl group at the C6 position of the benzene ring.
These features are expected to influence the molecule's physicochemical properties, such as solubility, lipophilicity, and crystal packing, as well as its interactions with biological targets.
Physicochemical Properties (Predicted)
While experimental data is scarce, the following properties can be predicted based on the structure.
Property
Predicted Value
LogP
~2.5 - 3.0
Polar Surface Area
~29.1 Ų
Hydrogen Bond Donors
1 (N-H)
Hydrogen Bond Acceptors
1 (C=O)
Rotatable Bonds
1
Synthesis and Characterization
General Synthetic Strategies for 3,4-Dihydroquinolin-2(1H)-ones
Several synthetic routes are available for the construction of the 3,4-dihydroquinolin-2(1H)-one scaffold. A common and effective method is the intramolecular Friedel-Crafts cyclization of N-aryl-3-halopropanamides.
Logical Workflow for a Proposed Synthesis:
Caption: Proposed synthetic workflow for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.
Hypothetical Experimental Protocol
Step 1: Synthesis of N-(p-tolyl)-3,3-dimethylacrylamide
To a solution of 3,3-dimethylacrylic acid in a suitable solvent (e.g., dichloromethane), slowly add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.
Stir the reaction mixture at room temperature for a specified time to ensure the formation of the acyl chloride.
In a separate flask, dissolve p-toluidine and a base (e.g., triethylamine or pyridine) in an appropriate solvent.
Slowly add the freshly prepared 3,3-dimethylacryloyl chloride to the p-toluidine solution at 0 °C.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Perform an aqueous workup to remove impurities, followed by drying the organic layer and concentrating it under reduced pressure.
Purify the crude product by recrystallization or column chromatography to obtain pure N-(p-tolyl)-3,3-dimethylacrylamide.
Step 2: Intramolecular Friedel-Crafts Cyclization
Add the N-(p-tolyl)-3,3-dimethylacrylamide to a suitable Lewis acid (e.g., polyphosphoric acid or aluminum chloride).
Heat the reaction mixture to a temperature sufficient to induce cyclization (typically 80-120 °C).
Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction by pouring it onto ice.
Extract the product with an organic solvent.
Wash the organic layer, dry it, and concentrate it to yield the crude product.
Purify the crude 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one by recrystallization or column chromatography.
Characterization Techniques
To confirm the structure and purity of the synthesized compound, the following analytical techniques would be essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. Expected signals would include aromatic protons, the N-H proton, the methylene protons at C3, and the three methyl groups.
¹³C NMR: Would indicate the number of different carbon environments in the molecule, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.
Infrared (IR) Spectroscopy: Would be used to identify characteristic functional groups. Key expected peaks would be the N-H stretch and the C=O stretch of the lactam.
Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.
Biological Activity and Potential Applications
While no specific biological activity has been reported for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, the broader class of 3,4-dihydroquinolin-2(1H)-one derivatives has been extensively studied and shown to possess a wide range of pharmacological properties.
Known Activities of the Dihydroquinolinone Scaffold
Derivatives of this scaffold have been reported to exhibit activities including:
Anticancer: Some derivatives have shown potent activity against various cancer cell lines, often through the inhibition of key signaling pathways.
Antiviral: Certain compounds have demonstrated efficacy against viruses such as HIV.
Antibacterial and Antifungal: The scaffold is present in molecules with antimicrobial properties.
CNS Activity: Some derivatives interact with receptors in the central nervous system, suggesting potential for treating neurological disorders.
Logical Relationship of Dihydroquinolinone Scaffold to Biological Activity:
Caption: Relationship between the core scaffold and its potential biological activities.
Future Research Directions
Given the lack of specific data for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, future research should focus on:
Synthesis and Characterization: Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern analytical techniques.
Biological Screening: Evaluating the compound against a panel of biological targets and cell lines to identify any potential pharmacological activity.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how structural modifications affect biological activity.
Conclusion
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one represents an interesting, yet underexplored, member of the pharmacologically relevant 3,4-dihydroquinolin-2(1H)-one family. While specific experimental data for this compound is not currently available, this guide provides a solid foundation for its synthesis and potential biological evaluation based on established knowledge of related compounds. The versatility of the dihydroquinolinone scaffold suggests that this particular derivative may hold untapped potential in drug discovery, warranting further investigation by the scientific community. Researchers are encouraged to use the general protocols and conceptual frameworks presented herein as a starting point for their own studies into this and similar molecules.
Spectroscopic and Synthetic Data for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one Remains Elusive in Publicly Available Chemical Databases
An in-depth search for spectroscopic and synthetic data for the specific compound 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one has yielded no direct experimental or characterization data. While extensive information is...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth search for spectroscopic and synthetic data for the specific compound 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one has yielded no direct experimental or characterization data. While extensive information is available for a variety of structurally related dihydroquinolinone and tetrahydroquinoline derivatives, data for this particular trimethylated isomer appears to be absent from the public domain.
Researchers and drug development professionals seeking to work with this compound will likely need to perform a de novo synthesis and subsequent spectroscopic characterization. The following sections outline general methodologies and analytical approaches that could be adapted for this purpose, based on established procedures for similar compounds.
Predicted Spectroscopic Data
In the absence of experimental data, computational methods can provide predicted spectroscopic values. These predictions, while not a substitute for experimental verification, can aid in the identification of the target molecule during synthesis and purification.
Table 1: Predicted ¹H NMR Chemical Shifts for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Protons
Predicted Chemical Shift (ppm)
Multiplicity
Integration
N-H
~8.0-9.0
Singlet (broad)
1H
Aromatic C5-H
~7.0-7.2
Doublet
1H
Aromatic C7-H
~6.8-7.0
Doublet of doublets
1H
Aromatic C8-H
~6.7-6.9
Doublet
1H
C3-H₂
~2.5-2.7
Singlet
2H
C6-CH₃
~2.2-2.4
Singlet
3H
| C4-(CH₃)₂ | ~1.2-1.4 | Singlet | 6H |
Table 2: Predicted ¹³C NMR Chemical Shifts for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Carbon Atom
Predicted Chemical Shift (ppm)
C2 (C=O)
~170-175
C8a
~135-140
C6
~130-135
C4a
~128-132
C5
~125-130
C7
~115-120
C8
~110-115
C3
~40-45
C4
~35-40
C6-CH₃
~20-25
| C4-(CH₃)₂ | ~25-30 |
Infrared (IR) Spectroscopy:
N-H stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹.
C=O stretch (amide): A strong, sharp absorption band should appear around 1650-1680 cm⁻¹.
C-H stretches (aromatic and aliphatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
C=C stretches (aromatic): Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
Mass Spectrometry:
The exact mass of the molecular ion (M⁺) for C₁₂H₁₅NO would be a key identifier. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the dihydroquinolinone ring.
Proposed Experimental Protocols
The synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one could potentially be achieved through a multi-step reaction sequence, likely involving a variation of the Conrad-Limpach or Knorr quinoline synthesis, followed by reduction of the resulting quinolinone. A plausible synthetic route could start from 4-methylaniline and a suitable β-ketoester or acrylic acid derivative incorporating the gem-dimethyl group at the β-position.
General Procedure for Spectroscopic Analysis:
Sample Preparation: The purified compound would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR spectroscopy, the sample could be analyzed as a thin film on a salt plate or as a KBr pellet. For mass spectrometry, the sample would be dissolved in a suitable volatile solvent.
¹H and ¹³C NMR Spectroscopy: Spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: An FTIR spectrometer would be used to record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry: Mass spectra would be obtained using a mass spectrometer, with ionization techniques such as electron ionization (EI) or electrospray ionization (ESI).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a novel compound like 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.
Exploratory
An In-depth Technical Guide to 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
This technical guide provides a comprehensive overview of the chemical compound 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, including its primary identifier, the CAS number, and other relevant chemical data. Due to th...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the chemical compound 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, including its primary identifier, the CAS number, and other relevant chemical data. Due to the limited availability of specific experimental data for this particular molecule in public databases, this guide also incorporates general information regarding the synthesis, properties, and biological significance of the broader class of substituted 3,4-dihydroquinolin-2(1H)-ones. This information is intended for researchers, scientists, and professionals in the field of drug development.
Compound Identification
The primary identifier for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is its CAS (Chemical Abstracts Service) Registry Number. Other key identifiers and properties are summarized in the table below.
Synthesis of Dihydroquinolin-2(1H)-ones: A General Overview
The synthesis of the 3,4-dihydroquinolin-2(1H)-one scaffold is a well-established area of organic chemistry, with numerous methods reported in the literature. These methods often involve the cyclization of N-aryl acrylamides or related precursors.
Illustrative Synthetic Workflow
The following diagram outlines a general synthetic pathway for the formation of a substituted 3,4-dihydroquinolin-2(1H)-one. This represents a common strategy and is not specific to the title compound due to a lack of detailed experimental procedures in the available literature.
The Rising Therapeutic Potential of Dihydroquinolinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals The dihydroquinolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The dihydroquinolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the pharmacological properties of dihydroquinolinone derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Anticancer Activity of Dihydroquinolinone Derivatives
Dihydroquinolinone derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Quantitative Anticancer Activity Data
The anticancer efficacy of various dihydroquinolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values of selected derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of Tetrahydroquinolinone Derivatives
Table 2: Anticancer Activity of 3,4-Diaryl-1,2,3,4-tetrahydroquinoline Derivatives
Compound
H460 (Lung) IC50 (µM)
A-431 (Skin) IC50 (µM)
HT-29 (Colon) IC50 (µM)
DU145 (Prostate) IC50 (µM)
MCF7 (Breast) IC50 (µM)
3c
4.9 ± 0.7
2.0 ± 0.9
4.4 ± 1.3
12.0 ± 1.6
14.6 ± 3.9
Table 3: Antiproliferative Activity of Quinoline-based Dihydrazone Derivatives
Compound
BGC-823 (Gastric) IC50 (µM)
BEL-7402 (Hepatoma) IC50 (µM)
MCF-7 (Breast) IC50 (µM)
A549 (Lung) IC50 (µM)
HL-7702 (Normal) IC50 (µM)
3b
10.21 ± 1.12
12.34 ± 1.21
7.016 ± 0.89
15.67 ± 1.54
> 50
3c
8.98 ± 0.98
9.87 ± 1.03
7.05 ± 0.92
11.23 ± 1.15
> 50
Mechanisms of Anticancer Action
Several dihydroquinolinone derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, often at the G2/M phase. This prevents cancer cells from proliferating and leads to their elimination. The induction of apoptosis can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
DOT Script for Apoptosis Induction Pathway
Caption: Apoptosis induction by dihydroquinolinone derivatives.
Certain dihydroquinolinone derivatives have been identified as inhibitors of tubulin polymerization. Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division. By disrupting the dynamics of microtubule assembly, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.
DOT Script for Tubulin Polymerization Inhibition
Exploratory
An In-depth Technical Guide on the Potential Mechanism of Action of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific studies detailin...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific studies detailing the mechanism of action for 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one. Therefore, this guide will focus on the well-documented pharmacological activities of the core scaffold, 3,4-dihydroquinolin-2(1H)-one, to infer potential mechanisms of action for its trimethylated derivative.
Introduction to the 3,4-Dihydroquinolin-2(1H)-one Scaffold
The 3,4-dihydro-2(1H)-quinolinone moiety is a key structural feature in a variety of pharmacologically active compounds. This scaffold is versatile and has been successfully incorporated into drugs approved by the FDA, as well as numerous experimental compounds.[1] The biological activities of these compounds are diverse, affecting both central and peripheral tissues. This suggests that substitutions on the quinolinone ring system, such as the trimethylation seen in 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one, can significantly influence target specificity and pharmacological effect.
Known Biological Activities and Mechanisms of the 3,4-Dihydroquinolin-2(1H)-one Class
Compounds containing the 3,4-dihydro-2(1H)-quinolinone scaffold have been shown to interact with a range of biological targets. The primary mechanisms of action identified for this class of molecules include:
Phosphodiesterase (PDE) Inhibition: Several 3,4-dihydroquinolin-2(1H)-one derivatives are known to inhibit phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE, these compounds increase intracellular levels of cAMP and cGMP, leading to a variety of downstream cellular effects, including smooth muscle relaxation, reduced inflammation, and anti-platelet aggregation.
Receptor Blockade/Modulation: This scaffold is a common feature in antagonists of several key receptors:
β-Adrenergic Receptors: Certain derivatives act as blockers of these receptors, which are involved in regulating cardiac function and blood pressure.[1]
Vasopressin Receptors: Antagonism of vasopressin receptors can lead to aquaresis (excretion of water) and has applications in treating hyponatremia and heart failure.[1]
Serotonin and Dopamine Receptors: Modulation of these neurotransmitter receptors is a key mechanism for antipsychotic and antidepressant drugs.[1]
Thromboxane A2 Synthase Inhibition: Some derivatives have been specifically designed as inhibitors of thromboxane A2 synthase, an enzyme involved in platelet aggregation.[2] This can have antithrombotic effects.
Quantitative Data on Representative 3,4-Dihydroquinolin-2(1H)-one Derivatives
While no quantitative data exists for 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one, the following table summarizes data for other compounds within this class to provide a comparative context for potential potency.
Potential Signaling Pathways for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Based on the activities of structurally related compounds, a key hypothetical mechanism of action for 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one could be the modulation of intracellular cAMP levels via PDE inhibition.
Caption: Hypothetical mechanism of cAMP signaling modulation.
Experimental Protocols for Elucidating the Mechanism of Action
To determine the precise mechanism of action of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one, a systematic experimental approach would be required. The following outlines key experimental protocols that would be employed.
General Experimental Workflow
A typical workflow for characterizing a novel compound like this would involve a multi-stage process from broad screening to specific target validation.
Caption: General experimental workflow for compound characterization.
Detailed Methodologies
A. Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine if the compound inhibits the activity of one or more PDE isoforms.
Principle: A two-step enzymatic assay. In the first step, PDE hydrolyzes cAMP to 5'-AMP. In the second step, 5'-nucleotidase converts 5'-AMP to adenosine and inorganic phosphate (Pi). The amount of Pi generated is then quantified, typically using a colorimetric method (e.g., Malachite Green assay).
Protocol:
Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, pH 7.5).
Add a known concentration of recombinant human PDE enzyme to wells of a microplate.
Add varying concentrations of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one (or a known inhibitor like IBMX as a positive control) to the wells.
Initiate the reaction by adding a known concentration of cAMP. Incubate at 30°C for a specified time (e.g., 30 minutes).
Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding a solution containing 5'-nucleotidase. Incubate for a further period (e.g., 15 minutes).
Add a colorimetric reagent (e.g., Malachite Green) to detect the generated inorganic phosphate.
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
B. Radioligand Receptor Binding Assay
Objective: To assess the affinity of the compound for a specific G-protein coupled receptor (GPCR), such as a β-adrenergic or serotonin receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a known high-affinity binder) for binding to the receptor.
Protocol:
Prepare cell membranes from a cell line overexpressing the target receptor.
In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [3H]-dihydroalprenolol for β-adrenergic receptors), and varying concentrations of the unlabeled test compound.
Incubate the mixture to allow binding to reach equilibrium.
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound.
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
Measure the radioactivity retained on the filters using a scintillation counter.
Plot the percentage of specific binding against the log concentration of the test compound to determine the Ki (inhibitory constant).
C. Cellular cAMP Accumulation Assay
Objective: To measure the effect of the compound on intracellular cAMP levels in whole cells.
Principle: A cell-based assay, often using ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) technology, to quantify the amount of cAMP produced by cells following treatment.
Protocol:
Plate cells (e.g., HEK293 cells) in a multi-well plate and grow to confluency.
Pre-treat the cells with varying concentrations of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one for a defined period.
Stimulate the cells with an agonist (e.g., forskolin to directly activate adenylyl cyclase) to induce cAMP production.
Lyse the cells to release the intracellular cAMP.
Quantify the cAMP in the lysate using a competitive immunoassay kit (e.g., HTRF or ELISA).
Analyze the data to determine the compound's effect on cAMP accumulation, which can indicate PDE inhibition or receptor modulation.
Conclusion
While the specific mechanism of action for 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one remains to be elucidated through empirical research, the extensive studies on the 3,4-dihydro-2(1H)-quinolinone scaffold provide a strong foundation for forming hypotheses. The most probable mechanisms involve the modulation of key signaling pathways through the inhibition of phosphodiesterases or interaction with G-protein coupled receptors. The experimental protocols outlined in this guide provide a clear roadmap for future research to precisely define the pharmacological profile of this compound, which is essential for any potential therapeutic development.
An In-depth Technical Guide to the Physical Properties of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a summary of the known physical properties of the compound 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The dihydroquinolin-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of the compound 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The dihydroquinolin-2(1H)-one scaffold is a significant structural motif in medicinal chemistry, appearing in numerous bioactive compounds and natural products.[1] Understanding the physical properties of its derivatives is crucial for drug discovery and development, influencing factors such as solubility, formulation, and pharmacokinetic profiles.
While specific experimental data for many physical properties of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one are not extensively reported in publicly available literature, this guide compiles the confirmed information and provides predicted spectroscopic characteristics based on its structure.
Core Physical and Chemical Data
The fundamental molecular properties of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one have been established. This information is essential for stoichiometric calculations, high-resolution mass spectrometry, and compound registration.
Detailed experimental spectra for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one are not published in the reviewed literature. However, based on the chemical structure and data from analogous compounds, a set of predicted spectroscopic features can be outlined. These predictions are valuable for researchers in identifying and characterizing this molecule.
Predicted Spectroscopic Features
The diagram below illustrates the structure of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and highlights the expected regions for key signals in IR, ¹H NMR, and ¹³C NMR spectroscopy.
Predicted spectroscopic features based on molecular structure.
Experimental Protocols
While specific experimental reports for this molecule are scarce, the following section details generalized protocols for the characterization of dihydroquinolin-2(1H)-one derivatives, adapted from methodologies reported for similar compounds.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Internal Standard : Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
Analysis : Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values.
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Analysis : Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.
Workflows in Dihydroquinolin-2(1H)-one Research
The synthesis and analysis of novel dihydroquinolin-2(1H)-one derivatives are central to their application in drug discovery. The general workflow involves synthesis, purification, and comprehensive characterization to confirm the structure and purity before proceeding to biological evaluation.
General workflow for the synthesis and characterization of dihydroquinolin-2(1H)-ones.
This workflow highlights the critical steps from starting materials to a fully characterized compound ready for biological screening. The development of efficient and mild synthetic methods for dihydroquinolin-2(1H)-ones is an active area of research, with strategies including electrophilic, radical-initiated, and photochemical cyclizations being prominent.[1] The choice of method depends on the desired substitution pattern and functional group tolerance.
An In-depth Technical Guide to the Solubility of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of the compound 4,4,6-trimethyl-3,4-dihydroquin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of the compound 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing detailed experimental protocols and theoretical frameworks that researchers can employ to generate such data in a laboratory setting.
Introduction to 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the dihydroquinolinone class. Its chemical structure, featuring both a lactam ring and a substituted aromatic moiety, suggests a moderate polarity. The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, formulation, and various applications in medicinal chemistry and materials science. Understanding its solubility behavior is essential for designing efficient reaction conditions, developing crystallization processes, and formulating drug delivery systems.
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The overall polarity of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one is influenced by the polar lactam group and the nonpolar trimethyl-substituted aromatic ring. Therefore, it is expected to exhibit varying degrees of solubility in a range of organic solvents.
Factors influencing solubility include:
Solvent Polarity: Solvents are broadly classified as polar (protic and aprotic) and nonpolar. The presence of the amide group in the target molecule suggests potential for hydrogen bonding with protic solvents.
Temperature: For most solid solutes, solubility increases with temperature. This relationship is crucial for crystallization processes.
Crystalline Structure: The lattice energy of the solid form of the compound will affect its solubility.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one in Various Organic Solvents
Solvent
Solvent Type
Temperature (°C)
Solubility (mg/mL)
Molar Solubility (mol/L)
e.g., Methanol
Polar Protic
25
Data to be determined
Data to be determined
e.g., Ethanol
Polar Protic
25
Data to be determined
Data to be determined
e.g., Acetone
Polar Aprotic
25
Data to be determined
Data to be determined
e.g., Dichloromethane
Polar Aprotic
25
Data to be determined
Data to be determined
e.g., Toluene
Nonpolar
25
Data to be determined
Data to be determined
e.g., Hexane
Nonpolar
25
Data to be determined
Data to be determined
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
4.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one.
Caption: Experimental workflow for solubility determination.
4.3. Detailed Step-by-Step Procedure
Preparation of Supersaturated Solutions: Add an excess amount of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (compatible with the solvent) to remove any remaining undissolved microparticles.
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one. A calibration curve should be prepared using standard solutions of the compound in the respective solvent.
Solubility Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Conclusion
The solubility of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one in organic solvents is a fundamental property that influences its handling and application. While specific data is not currently widespread, the experimental protocol detailed in this guide provides a robust framework for researchers to determine these crucial parameters. The systematic application of the shake-flask method, coupled with accurate analytical techniques, will enable the generation of reliable solubility data, thereby facilitating further research and development involving this compound.
Navigating the Unknown: A Technical Safety Guide for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Disclaimer: As of the latest literature review, specific safety, and toxicological data for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 181122-00-9) is not publicly available.
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of the latest literature review, specific safety, and toxicological data for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 181122-00-9) is not publicly available. This guide, therefore, provides a framework for handling this and other chemical compounds with unknown hazards, a common challenge in research and drug development. The principles outlined are based on established laboratory safety protocols and risk assessment methodologies. It is imperative to treat any substance of unknown toxicity as potentially hazardous.[1][2][3]
Introduction: The Precautionary Principle in Practice
In the realm of chemical synthesis and drug discovery, researchers frequently encounter novel molecules for which toxicological profiles have not yet been established. 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is one such compound. In the absence of specific data, the guiding tenet must be the precautionary principle: assume that the substance is hazardous and that exposure should be minimized to a level that is "As Low As Reasonably Achievable" (ALARA).[1]
This technical guide is designed for researchers, scientists, and drug development professionals to establish safe handling protocols. It will cover risk assessment, the hierarchy of controls, personal protective equipment (PPE), and emergency procedures applicable to compounds with unknown safety profiles.
Risk Assessment for Novel Chemical Entities
A thorough risk assessment is the cornerstone of safe laboratory practice, especially when dealing with unknown substances.[4] This process involves identifying potential hazards, evaluating the likelihood and severity of potential harm, and implementing control measures.
A risk assessment for a novel compound like 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one should consider:
Structural Analogies: While not a substitute for empirical data, analyzing the structure for known toxicophores or reactive functional groups can provide clues to potential hazards. However, it is prudent to assume a derivative is at least as hazardous as its parent compound.[5]
Physical Properties: Consider the physical state (solid, liquid), volatility, and potential for dust or aerosol formation, as these affect the route and likelihood of exposure.
Experimental Procedures: The nature of the work—the scale of the reaction, heating, pressurizing, and potential for spills—will dictate the level of risk.
The following table outlines a general risk assessment checklist for handling a compound with unknown toxicity.
Risk Assessment Step
Considerations for an Unknown Compound
Action/Mitigation
1. Hazard Identification
Assume the compound is highly toxic, an irritant, a sensitizer, and potentially reactive.[1][6] Consider physical hazards (e.g., flammability, explosivity if synthesis suggests unstable moieties).[5]
Review the synthesis pathway for hazardous reagents or byproducts. Document the assumed hazards.
2. Exposure Assessment
Identify all potential routes of exposure: inhalation, dermal contact, ingestion, and injection.[7] Evaluate the quantity of material being used and the duration of the procedure.
Plan all manipulations to minimize the generation of dusts or aerosols.[1]
3. Risk Characterization
Qualitatively assess the risk as high due to the uncertainty of the toxicological profile.
The default conclusion should be that stringent controls are required.
4. Control Measures
Implement a combination of engineering controls, administrative controls, and PPE based on the hierarchy of controls.
See Section 3.0. Develop a written Standard Operating Procedure (SOP) for the specific process.[2]
5. Review and Refine
After initial experiments (e.g., on a small scale), review the procedure and any observations. Update the risk assessment as more information becomes available.
Document all findings and communicate them to all personnel handling the substance.
Below is a generalized workflow for assessing and handling a compound with unknown hazards.
Caption: Workflow for Handling a Chemical with Unknown Hazards.
Hierarchy of Controls
The most effective way to manage risk is to use a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures. Personal Protective Equipment (PPE) is considered the last line of defense.[8]
Caption: The Hierarchy of Controls for Chemical Safety.
For 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one:
Elimination/Substitution: As this is the target molecule for research, these options are generally not applicable.
Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation exposure.[2] For procedures with a risk of explosion or energetic reaction, a blast shield should be used.
Administrative Controls: Access to the area where the compound is handled should be restricted. All personnel must be trained on the SOP. Work should not be performed alone.[9]
Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory. See Section 4.0.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard.[8] For a compound of unknown toxicity, a high level of protection is required.
PPE Item
Specification and Rationale
Eye Protection
Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[10] A face shield should be worn over goggles if there is a significant splash or explosion risk.[11]
Hand Protection
Use chemical-resistant gloves. Since no specific compatibility data exists, double-gloving with two different materials (e.g., a nitrile base glove with a neoprene or other more resistant glove over it) is a prudent measure.[5] Gloves should be inspected before use and changed frequently, especially if contact with the chemical is suspected.[11]
Body Protection
A flame-resistant lab coat is recommended.[5] The lab coat should be fully buttoned with sleeves rolled down. Do not wear shorts or open-toed shoes in the laboratory.[1]
Respiratory Protection
Work should be confined to a fume hood to prevent inhalation. If engineering controls are insufficient or in an emergency situation (e.g., a large spill), a respirator would be required. Use of a respirator requires prior medical clearance, training, and fit-testing.[11][12]
Experimental Protocols: Safe Handling and Storage
The following are general procedural guidelines. Specific, detailed protocols must be developed as part of the risk assessment for each experiment.
5.1 Handling
Designated Area: All work with the compound should be performed in a designated area within a chemical fume hood. This area should be clearly marked.[5]
Weighing: Weigh solid compounds on disposable weigh paper or in a tared, contained vessel within the fume hood to minimize contamination and dust generation.
Transfers: Conduct all transfers of the material (solid or in solution) within the fume hood. Use techniques that minimize the creation of aerosols or dust.
Hygiene: Wash hands and arms thoroughly with soap and water after handling the compound, even if gloves were worn.[2][6] Do not bring hands to the face or mouth.
5.2 Storage
Labeling: The container must be clearly labeled with the full chemical name, the words "Hazardous - Toxicity Unknown," and any other anticipated hazards (e.g., "Potential Irritant").[5][13]
Containment: Store the primary container within a clearly labeled, durable, and chemically resistant secondary container to contain any potential leaks or spills.[5]
Segregation: Store away from incompatible materials. Given the unknown reactivity, it is prudent to store it away from strong acids, bases, and oxidizing agents.[2]
Location: Do not store on open benches or on the floor.[2] Store in a designated, ventilated cabinet.
Emergency Procedures
6.1 Spills
For any spill, the safety of personnel is the first priority.[14]
Minor Spill (inside a fume hood):
Alert others in the lab.
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or other inert material.
Clean the area with a suitable solvent, followed by soap and water.
Collect all contaminated materials in a sealed bag or container and label it as hazardous waste.
Major Spill (outside a fume hood or a large volume):
If the substance is volatile or dusty, close the lab doors to contain the material.
Call emergency services and report a spill of an unknown hazardous chemical.[15] Do not attempt to clean it up without specialized training and equipment.
6.2 Personal Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, while removing any contaminated clothing. Seek immediate medical attention.[5]
Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]
Inhalation: Move to fresh air immediately. Seek medical attention.[5]
Ingestion: Do not induce vomiting. Seek immediate medical attention.[14]
Waste Disposal
All waste materials contaminated with 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one must be treated as hazardous waste.
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the full chemical name of the compound.[6][16]
Segregation: Do not mix this waste with other waste streams unless compatibility is known.
Collection: Collect contaminated solids (gloves, absorbent pads, etc.) in a sealed, labeled container. Collect liquid waste in a sealed, labeled, and appropriate solvent-resistant container.
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.[17][18] Disposing of unknown chemicals is often very expensive, reinforcing the need for proper labeling at all stages.[17]
An In-depth Technical Guide to the Discovery and History of Trimethyl-dihydroquinolinones
For Researchers, Scientists, and Drug Development Professionals Abstract Trimethyl-dihydroquinolinones, a class of heterocyclic compounds, have a rich history rooted in the foundational principles of organic synthesis. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl-dihydroquinolinones, a class of heterocyclic compounds, have a rich history rooted in the foundational principles of organic synthesis. This technical guide provides a comprehensive overview of the discovery, historical synthesis, physicochemical properties, and evolving biological significance of these molecules. Initially recognized for their utility in industrial applications as antioxidants, recent research has unveiled the potential of trimethyl-dihydroquinolinone derivatives as modulators of key cellular signaling pathways implicated in inflammation and oxidative stress, namely the NF-κB and Nrf2 pathways. This document details the seminal synthetic methodologies, presents a consolidation of quantitative data, and describes the mechanisms of action that are of increasing interest to the drug development community.
Discovery and Historical Context
The story of trimethyl-dihydroquinolinones is intrinsically linked to the broader history of quinoline synthesis, a field that blossomed in the late 19th century. The first synthesis of the parent compound of this class, 2,2,4-trimethyl-1,2-dihydroquinoline, is a variation of the Doebner-von Miller reaction , first described in the early 1880s. This reaction provided a method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.
The specific reaction of aniline with acetone, which produces 2,2,4-trimethyl-1,2-dihydroquinoline, was historically referred to as the synthesis of "acetone anil ".[1] This process involves the acid-catalyzed condensation of aniline with acetone. The reaction is understood to proceed through the formation of α,β-unsaturated ketone intermediates from the self-condensation of acetone, which then react with aniline in a manner analogous to the Doebner-von Miller pathway.[2] For many years, the primary application of 2,2,4-trimethyl-1,2-dihydroquinoline and its oligomers was as a potent antioxidant in the rubber and plastics industries, where it is valued for its ability to prevent degradation caused by thermal oxidation.[3][4] More recently, the focus has shifted towards the pharmacological potential of this scaffold, with derivatives being investigated for their antioxidant and anti-inflammatory properties in biological systems.
Physicochemical and Spectroscopic Properties
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is a solid at room temperature with a light tan appearance. It is largely insoluble in water but shows good solubility in various organic solvents. A summary of its key physicochemical and spectroscopic data is presented below.
Table 1: Physicochemical Properties of 2,2,4-Trimethyl-1,2-dihydroquinoline
The primary industrial and laboratory synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline is achieved through the acid-catalyzed reaction of aniline with acetone. This reaction is a classic example of the Doebner-von Miller synthesis.
Reaction Mechanism: Doebner-von Miller Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline
The reaction proceeds in several steps, initiated by the acid-catalyzed self-condensation of acetone to form mesityl oxide (an α,β-unsaturated ketone). Aniline then undergoes a conjugate addition to mesityl oxide, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to yield the final dihydroquinoline product.
Doebner-von Miller synthesis of TMQ.
Detailed Experimental Protocol: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline
The following protocol is a generalized procedure based on literature descriptions of the Doebner-von Miller reaction for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.[6]
Materials:
Aniline
Acetone
Acid catalyst (e.g., hydrochloric acid, iodine, or a solid acid catalyst)
Solvent (optional, e.g., toluene)
Sodium hydroxide solution (for neutralization)
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge aniline and the acid catalyst. If a solvent is used, it should also be added at this stage.
Addition of Acetone: Heat the mixture to the desired reaction temperature (typically between 100-150°C). Slowly add acetone to the reaction mixture over several hours. The slow addition helps to control the exothermic nature of the reaction and can improve the yield of the monomeric product over polymeric byproducts.
Reaction Monitoring: After the addition of acetone is complete, continue to stir the reaction mixture at the elevated temperature for an additional period (e.g., 2-4 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up:
Cool the reaction mixture to room temperature.
Carefully neutralize the mixture with a sodium hydroxide solution.
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
Combine the organic layers and wash with brine.
Dry the organic layer over an anhydrous drying agent.
Purification:
Remove the solvent by rotary evaporation.
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Biological Activity and Drug Development Potential
While initially explored for its industrial antioxidant properties, recent research has illuminated the potential of trimethyl-dihydroquinolinone derivatives in a therapeutic context. The core structure serves as a scaffold for the development of compounds with significant antioxidant and anti-inflammatory activities.
Antioxidant and Hepatoprotective Effects
Derivatives of trimethyl-dihydroquinolinone, particularly those with hydroxyl substitutions on the aromatic ring, have demonstrated potent antioxidant and hepatoprotective effects. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to mitigate acetaminophen-induced liver injury in animal models.[7] This protective effect is attributed to its ability to reduce oxidative stress.
Table 3: Antioxidant Activity of Trimethyl-dihydroquinolinone Derivatives
Compound
Assay
IC₅₀ Value
Reference(s)
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline
DPPH Radical Scavenging
Data not available
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline
ABTS Radical Scavenging
Data not available
Note: While the antioxidant activity is well-documented qualitatively, specific IC₅₀ values for the parent compound and its key derivatives in standard assays like DPPH and ABTS are not consistently reported in the literature reviewed.
Modulation of Inflammatory and Oxidative Stress Pathways
The therapeutic potential of trimethyl-dihydroquinolinone derivatives appears to be mediated through their interaction with key cellular signaling pathways that regulate inflammation and the response to oxidative stress.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Studies on hydroxylated trimethyl-dihydro- and tetrahydroquinoline derivatives have shown that they can suppress the inflammatory response by downregulating the expression of NF-κB.[8] The proposed mechanism involves the reduction of oxidative stress, which in turn leads to a decrease in the activation of the NF-κB pathway. This results in reduced transcription of pro-inflammatory cytokines.[9]
Proposed mechanism of NF-κB pathway modulation.
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation. In response to oxidative stress, Keap1 is modified, allowing Nrf2 to stabilize, translocate to the nucleus, and activate the transcription of a wide array of antioxidant and cytoprotective genes.
Research on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has demonstrated its ability to upregulate the mRNA expression of Nrf2 and its downstream antioxidant genes.[10] This suggests that these compounds can enhance the endogenous antioxidant defenses of the cell, contributing to their protective effects against oxidative stress-induced damage.
Proposed mechanism of Nrf2 pathway activation.
Conclusion and Future Directions
Trimethyl-dihydroquinolinones have traversed a remarkable path from their origins as products of classical organic synthesis to their current status as promising scaffolds for drug discovery. Their well-established antioxidant properties, coupled with the emerging understanding of their ability to modulate the NF-κB and Nrf2 signaling pathways, position them as a class of compounds with significant therapeutic potential. Future research should focus on elucidating the precise molecular targets of these compounds within these pathways, optimizing their structure-activity relationships for enhanced potency and selectivity, and further evaluating their efficacy and safety in preclinical models of inflammatory and oxidative stress-related diseases. The journey of trimethyl-dihydroquinolinones from industrial additives to potential pharmaceuticals underscores the enduring value of exploring the biological activities of well-established chemical entities.
Application Notes and Protocols: Synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one, a substituted dihydroquinolinone der...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one, a substituted dihydroquinolinone derivative. Dihydroquinolinone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. The protocol outlined below describes a two-step synthetic route commencing with the conjugate addition of p-toluidine to methyl methacrylate, followed by an acid-catalyzed intramolecular cyclization. This application note includes comprehensive experimental procedures, data presentation tables for experimental results, and a visual representation of the experimental workflow.
Introduction
The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure in medicinal chemistry, forming the basis for a number of therapeutic agents. The strategic placement of methyl groups on this scaffold can significantly influence the molecule's pharmacological properties, including its metabolic stability, binding affinity, and overall efficacy. This protocol details a reliable method for the synthesis of the novel compound 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one, providing a valuable resource for researchers engaged in the design and synthesis of new chemical entities for drug discovery.
Synthesis Pathway
The synthesis of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one is proposed to proceed via a two-step sequence. The first step involves a Michael addition of 4-methylaniline (p-toluidine) to methyl methacrylate to yield methyl 3-(4-methylanilino)-3-methylbutanoate. The subsequent step is an acid-catalyzed intramolecular Friedel-Crafts acylation (cyclization) of the intermediate to afford the final product.
Caption: Proposed synthetic pathway for 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one.
Experimental Protocols
Step 1: Synthesis of Methyl 3-(4-methylanilino)-3-methylbutanoate
Materials:
p-Toluidine
Methyl methacrylate
Methanol (MeOH)
Glacial acetic acid
Diethyl ether
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine (1.0 eq) in a minimal amount of methanol.
To this solution, add methyl methacrylate (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature.
Remove the methanol under reduced pressure.
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure methyl 3-(4-methylanilino)-3-methylbutanoate.
Step 2: Synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Materials:
Methyl 3-(4-methylanilino)-3-methylbutanoate
Polyphosphoric acid (PPA) or Eaton's reagent
Dichloromethane (DCM)
Ice-water
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
To a round-bottom flask, add methyl 3-(4-methylanilino)-3-methylbutanoate (1.0 eq).
Add polyphosphoric acid (10-20 eq by weight) or Eaton's reagent.
Heat the mixture with vigorous stirring at 100-120 °C for 2-4 hours. Monitor the reaction by TLC.
After completion, carefully pour the hot reaction mixture into a beaker of ice-water with stirring.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one.
Data Presentation
The following tables should be used to record the experimental data for each synthetic step.
Table 1: Reagent and Reaction Data for Step 1
Reagent
Molar Mass ( g/mol )
Equivalents
Amount (g or mL)
Moles (mol)
p-Toluidine
107.15
1.0
Methyl methacrylate
100.12
1.2
Glacial acetic acid
60.05
0.1
Product
Yield (g)
Yield (%)
Appearance
Characterization
Methyl 3-(4-methylanilino)-3-methylbutanoate
Table 2: Reagent and Reaction Data for Step 2
Reagent
Molar Mass ( g/mol )
Equivalents
Amount (g or mL)
Moles (mol)
Methyl 3-(4-methylanilino)-3-methylbutanoate
221.30
1.0
Polyphosphoric acid
-
-
Product
Yield (g)
Yield (%)
Appearance
Characterization
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Visualization of Experimental Workflow
Application
Asymmetric Synthesis of Chiral Dihydroquinolinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of contemporary methods for the asymmetric synthesis of chiral dihydroquinolinones, a scaffold of signif...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary methods for the asymmetric synthesis of chiral dihydroquinolinones, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules. This document outlines key catalytic systems, presents comparative data, and offers detailed experimental protocols for reproducible synthesis.
Introduction
Chiral 3,4-dihydroquinolin-2-ones are crucial structural motifs found in a wide array of natural products and pharmaceuticals. The stereoselective construction of these heterocyclic compounds is a pivotal challenge in modern organic synthesis. This document details three prominent and effective strategies for achieving high enantioselectivity: organocatalytic [4+2] cyclization, chiral phosphoric acid-catalyzed intramolecular aza-Michael addition, and palladium-catalyzed decarboxylative [4+2] cycloaddition.
Organocatalytic Asymmetric [4+2] Cyclization
This approach utilizes a bifunctional squaramide-based organocatalyst to facilitate the enantioselective [4+2] cyclization of 2-amino-β-nitrostyrenes with azlactones. This method is notable for its ability to construct complex chiral 3,4-dihydroquinolin-2-ones, including those with tetrasubstituted carbon stereocenters.
Solvent and Temperature: Add chloroform (CHCl₃, 0.50 mL) and cool the reaction mixture to the specified temperature (ranging from -60 °C to 0 °C).
Reaction Monitoring: Stir the reaction at this temperature and monitor the progress by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3,4-dihydroquinolin-2-one.
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product. Determine the enantiomeric excess of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC).
This method provides access to chiral 2-substituted 2,3-dihydro-4-quinolones through an intramolecular aza-Michael addition of N-unprotected 2-aminophenyl vinyl ketones, catalyzed by a chiral phosphoric acid (CPA). This protecting-group-free approach is highly efficient and enantioselective.
Preparation: In a dry reaction vial, dissolve the N-unprotected 2-aminophenyl vinyl ketone (0.2 mmol, 1.0 equiv) in the specified solvent (e.g., toluene, 2.0 mL).
Catalyst Addition: Add the chiral phosphoric acid catalyst (5 mol%).
Reaction Conditions: Stir the mixture at the optimized temperature (e.g., room temperature or 50 °C) for the specified duration (typically 24 hours).
Monitoring: Monitor the reaction's progress using TLC.
Work-up: Once the reaction is complete, concentrate the mixture in vacuo.
Purification: Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the pure chiral 2,3-dihydro-4-quinolone.
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Catalytic Cycle Diagram
Caption: Catalytic cycle for CPA-mediated aza-Michael addition.
This strategy employs a palladium catalyst with a P-chiral monophosphorus ligand (BI-DIME) to achieve a stereoselective decarboxylative [4+2] cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids. This reaction furnishes structurally diverse 3,4-dihydroquinolin-2-ones with two adjacent stereocenters in high yields and stereoselectivities.[2][3]
Catalyst Pre-formation: In a glovebox, add Pd₂(dba)₃ (2.5 mol%) and the BI-DIME ligand (5.5 mol%) to a Schlenk tube. Add mesitylene (1.0 mL) and stir the mixture at room temperature for 20 minutes.
Reagent Addition: Add the 4-vinyl benzoxazinanone (0.1 mmol, 1.0 equiv), the carboxylic acid (0.12 mmol, 1.2 equiv), and Cs₂CO₃ (0.15 mmol, 1.5 equiv).
Reaction Conditions: Seal the tube and stir the reaction mixture at the optimized temperature (e.g., 80 °C) for the required time.
Monitoring: Monitor the reaction by TLC.
Work-up: After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the 3,4-dihydroquinolin-2-one.
Analysis: Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Experimental Workflow Diagram
Caption: Workflow for Pd-catalyzed decarboxylative cycloaddition.
The 3,4-Dihydroquinolin-2(1H)-one Scaffold: A Privileged Structure in Medicinal Chemistry with Diverse Therapeutic Applications
Introduction: The 3,4-dihydroquinolin-2(1H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," this motif is present in a...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction: The 3,4-dihydroquinolin-2(1H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," this motif is present in a variety of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its rigid, bicyclic framework provides a versatile template for the design and development of novel therapeutic agents targeting a range of diseases. While specific medicinal chemistry applications for 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one are not extensively documented in publicly available literature, the broader class of 3,4-dihydro-2(1H)-one derivatives has been successfully utilized in the development of FDA-approved drugs and numerous investigational agents.[1] This document will detail the known applications of the 3,4-dihydroquinolin-2(1H)-one scaffold, providing insights into its therapeutic potential and methodologies for its use in drug discovery.
Applications in Medicinal Chemistry
The versatility of the 3,4-dihydroquinolin-2(1H)-one scaffold has led to its exploration in various therapeutic areas. Key applications include its use in the development of agents for cardiovascular diseases, central nervous system disorders, and oncology.
Cardiovascular Applications:
Derivatives of 3,4-dihydroquinolin-2(1H)-one have been successfully developed as cardiovascular agents, primarily through the inhibition of phosphodiesterase (PDE) enzymes. Cilostazol, a notable example, is a selective PDE3 inhibitor that exhibits antiplatelet and vasodilatory effects, and is used to treat intermittent claudication.[1] The inhibition of cAMP-specific PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various cellular functions.[3]
Another important cardiovascular application is the development of β-adrenergic receptor antagonists. Carteolol, which contains the 3,4-dihydroquinolin-2(1H)-one moiety, is a non-selective beta-blocker used in the treatment of glaucoma.[1]
Central Nervous System (CNS) Applications:
The 3,4-dihydroquinolin-2(1H)-one scaffold is a key component of several drugs targeting the CNS. Aripiprazole, an atypical antipsychotic, features this core structure and exhibits partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonist activity at 5-HT2A receptors.[1] This multi-target engagement allows for the effective management of schizophrenia and bipolar disorder. Furthermore, various derivatives have been investigated for their potential as antidepressants and sigma receptor agonists.[4][5]
Anticancer Applications:
A growing body of research has highlighted the potential of 3,4-dihydroquinolin-2(1H)-one derivatives as anticancer agents. These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer progression, such as the VEGFR-2 pathway.[6][7] The inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
The following tables summarize the in vitro biological activities of representative 3,4-dihydroquinolin-2(1H)-one derivatives.
Table 1: Anticancer Activity of Dihydroquinolinone Derivatives
| 7e (a 1H-imidazol-1-yl-substituted derivative) | cAMP PDE | 6400 |[3] |
Experimental Protocols
1. General Synthesis of 3,4-Dihydro-2(1H)-one Derivatives
A common method for the synthesis of the 3,4-dihydro-2(1H)-one scaffold involves the intramolecular Friedel-Crafts cyclization of N-phenyl-3-halopropionamides.
Step 1: Acylation of an Aniline Derivative. To a solution of the desired aniline in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), an equimolar amount of a 3-halopropionyl chloride (e.g., 3-chloropropionyl chloride) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then washed with a mild base (e.g., saturated sodium bicarbonate solution), dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the N-aryl-3-halopropionamide.
Step 2: Intramolecular Friedel-Crafts Cyclization. The N-aryl-3-halopropionamide is treated with a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., nitrobenzene, dichloromethane) at elevated temperatures. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by carefully adding ice-water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired 3,4-dihydro-2(1H)-one derivative.
2. In Vitro Anticancer Activity Assay (MTT Assay)
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
Compound Treatment: The synthesized dihydroquinolinone derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with cell culture medium to the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizations
Caption: General workflow for the synthesis and in vitro anticancer evaluation of 3,4-dihydro-2(1H)-one derivatives.
Caption: Simplified VEGFR-2 signaling pathway and a potential point of inhibition by dihydroquinolinone derivatives.
Caption: The cAMP signaling pathway, illustrating the mechanism of action for PDE-inhibiting dihydroquinolinone derivatives.
Application Notes and Protocols: 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one as a Putative Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive overview of the methodologies to evaluate the potential of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the methodologies to evaluate the potential of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one as a tubulin polymerization inhibitor. While limited direct data exists for this specific compound, this document outlines the synthesis and detailed protocols for its characterization based on established assays for analogous compounds, such as other dihydroquinolinone derivatives that have shown anti-cancer and tubulin-inhibiting activities. The provided protocols and hypothetical data serve as a guide for the investigation of this compound's potential as a novel anti-cancer agent.
Introduction to Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, playing a crucial role in essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic instability of microtubules is a key target for cancer chemotherapy.[3] Tubulin polymerization inhibitors disrupt this dynamic process, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3] These inhibitors are broadly classified as microtubule-stabilizing or -destabilizing agents.[3] The dihydroquinolinone scaffold has been identified in compounds with cytotoxic and tubulin polymerization inhibitory effects, making 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one a compound of interest for investigation.[4][5]
Mechanism of Action
Tubulin inhibitors typically bind to specific sites on the tubulin protein, such as the colchicine, vinca alkaloid, or taxane binding sites.[6][7] By binding to these sites, they can prevent the polymerization of tubulin dimers into microtubules, leading to a disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[3][8]
Synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
The synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one can be approached through various established methods for dihydroquinolinone synthesis.[9][10] A plausible synthetic route is a variation of the Conrad-Limpach reaction or a metal-catalyzed cyclization. A potential domino reaction approach could also be employed for an efficient synthesis.[10]
In Vitro Evaluation of Tubulin Polymerization Inhibition
Fluorescence-Based Tubulin Polymerization Assay
This assay is a sensitive method to monitor the effect of a compound on the polymerization of purified tubulin in real-time.[1][11] The assay measures the increase in fluorescence of a reporter dye that binds preferentially to polymerized microtubules.[1]
Protocol:
Reagent Preparation:
Prepare a 10x stock solution of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one in DMSO. Further dilute in General Tubulin Buffer to desired concentrations.
Prepare 10x stock solutions of positive controls (e.g., 100 µM Nocodazole as an inhibitor, 100 µM Paclitaxel as a stabilizer) and a vehicle control (DMSO in General Tubulin Buffer).[1]
On ice, prepare the tubulin reaction mix with a final concentration of 2 mg/mL purified tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.[1]
Assay Procedure:
Add 5 µL of the 10x test compound, controls, or vehicle to the wells of a pre-warmed 96-well plate.[1]
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[1]
Immediately place the plate in a microplate reader pre-warmed to 37°C.
Measure the fluorescence intensity every minute for 60 minutes.
Data Analysis:
Plot the fluorescence intensity against time to generate polymerization curves.
Determine the maximum polymerization rate (Vmax) and the maximum polymer mass.
Calculate the IC50 value by plotting the Vmax or maximum polymer mass against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
Hypothetical Data for In Vitro Tubulin Polymerization Assay
Compound
IC50 (µM) for Tubulin Polymerization Inhibition
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
8.5
Nocodazole (Positive Control)
2.3
Vehicle (DMSO)
No Inhibition
Cell-Based Assays for Biological Activity
Cell Viability Assay (MTT or CCK-8 Assay)
This assay determines the effect of the compound on the viability and proliferation of cancer cells.[12][13]
Protocol:
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and incubate for 24 hours.[14]
Compound Treatment: Treat the cells with serial dilutions of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and incubate for 48-72 hours.[15]
Assay: Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours.[13][14]
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[12]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Hypothetical Anti-proliferative Activity Data
Cell Line
Cancer Type
IC50 (µM) of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
HeLa
Cervical Cancer
5.2
MCF-7
Breast Cancer
7.8
A549
Lung Cancer
6.5
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compound on cell cycle progression.[12]
Protocol:
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.[12]
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[12]
Staining: Stain the cells with a solution containing Propidium Iodide (PI) and RNase A.[12]
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
This technique allows for the direct visualization of the compound's effect on the microtubule network within cells.[12]
Protocol:
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with the compound for 18-24 hours.[11]
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent-based buffer.[11]
Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Putative signaling pathway of a tubulin polymerization inhibitor.
Caption: Experimental workflow for inhibitor characterization.
Conclusion
The provided protocols and hypothetical data outline a comprehensive strategy for the evaluation of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one as a novel tubulin polymerization inhibitor. These established methodologies will enable researchers to thoroughly characterize its biochemical and cellular activities and assess its potential as a lead compound for the development of new anti-cancer therapeutics. Further studies would be required to confirm the binding site and to evaluate the in vivo efficacy and toxicity of this compound.
Application Note: Analytical Methods for the Characterization of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals. Introduction 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the dihydroquinolinone class. This structural moti...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the dihydroquinolinone class. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules.[1][2] Accurate and comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of such compounds, ensuring reliable data for further research and development. This document provides detailed protocols for the primary analytical techniques used to characterize 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.
Key Analytical Techniques
A multi-faceted analytical approach is essential for the unambiguous characterization of novel chemical entities. The combination of spectroscopic and chromatographic techniques provides complementary information regarding molecular structure, molecular weight, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of a compound by providing detailed information about the carbon-hydrogen framework.[3][4] For 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, ¹H NMR will identify the number and connectivity of protons, while ¹³C NMR will identify the carbon skeleton.
Predicted NMR Data
The following tables summarize the predicted chemical shifts for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, based on its structure and data from similar compounds.[5][6]
Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~ 8.5 - 9.5
Singlet (broad)
1H
N-H
~ 7.0 - 7.2
Multiplet
2H
Aromatic C5-H, C7-H
~ 6.8 - 6.9
Doublet
1H
Aromatic C8-H
~ 2.5
Singlet
2H
C3-H₂
~ 2.3
Singlet
3H
C6-CH₃
| ~ 1.3 | Singlet | 6H | C4-(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)
Assignment
~ 172
C2 (C=O)
~ 138
C8a
~ 132
C6
~ 128
C7
~ 126
C5
~ 115
C8
~ 125
C4a
~ 53
C3
~ 36
C4
~ 28
C4-(CH₃)₂
| ~ 21 | C6-CH₃ |
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[7]
¹H NMR Acquisition:
Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
Set a spectral width of approximately 12-16 ppm.
Use a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
Acquire the spectrum using a proton-decoupled pulse sequence.
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary due to the lower natural abundance of ¹³C.
Set a spectral width of approximately 220-240 ppm.
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.[3] Electrospray ionization (ESI) is a common technique for this type of molecule.[5]
Predicted Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
Molecular Formula
Calculated Mass [M+H]⁺
Observed Mass [M+H]⁺
| C₁₂H₁₅NO | 190.1226 | To be determined |
Experimental Protocol: LC-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
Column: C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
Flow Rate: 0.3-0.5 mL/min.
Mass Spectrometer Settings (Positive Ion Mode):
Ion Source: Electrospray Ionization (ESI).
Capillary Voltage: 3.5 - 4.5 kV.
Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.
Scan Range: m/z 50-500.
Acquisition Mode: Full scan for molecular ion confirmation and MS/MS (tandem mass spectrometry) for fragmentation analysis.
Data Analysis: Determine the exact mass of the parent ion and compare it with the calculated mass. Analyze the fragmentation pattern to support the proposed structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of a compound and for quantitative analysis.[8] A reversed-phase HPLC (RP-HPLC) method is typically suitable for dihydroquinolinone derivatives.[9][10]
Proposed HPLC Method Parameters
Table 4: RP-HPLC Method for Purity Analysis
Parameter
Condition
Instrument
HPLC system with UV or DAD detector
Column
C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B
Acetonitrile
Gradient
10% B to 90% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
25 °C
Injection Volume
10 µL
| Detection Wavelength | 230 nm |
Experimental Protocol: HPLC Purity Determination
Mobile Phase Preparation: Prepare the mobile phases as described in Table 4. Filter and degas the solvents before use.
Standard/Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Dilute further to an appropriate working concentration (e.g., 0.1 mg/mL).
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
Analysis: Inject the sample and run the gradient method.
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the compound by determining the area percentage of the main peak relative to the total area of all peaks.
Visualized Workflows
Diagrams created using Graphviz illustrate the logical flow of experiments for compound characterization.
Caption: General workflow for synthesis and characterization.
Caption: Workflow for developing a robust HPLC method.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the characterization of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The synergistic use of NMR, MS, and HPLC ensures unambiguous structure confirmation and accurate purity assessment, which are fundamental requirements for advancing a compound through the drug discovery and development pipeline. The provided protocols serve as a detailed guide for researchers to obtain high-quality, reliable analytical data.
Application Note: HPLC Analysis for Purity Determination of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals Introduction 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a quinolinone derivative with potential applications in pharmaceutical research and developmen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a quinolinone derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, establishing the purity of this compound is a critical step for ensuring safety, efficacy, and batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1]
This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The described protocol is intended to serve as a comprehensive guide for researchers and quality control analysts.
Experimental Protocols
This section provides a step-by-step protocol for the purity analysis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one using HPLC.
1. Instrumentation and Materials
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
Analytical Balance: Capable of weighing to at least 0.01 mg.
Glassware: Volumetric flasks, pipettes, and other standard laboratory glassware.
Solvents: HPLC-grade acetonitrile and methanol.
Water: High-purity, deionized water (e.g., Milli-Q or equivalent).
Reagents: Formic acid (analytical grade).
Reference Standard: 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one of known, high purity.
Filters: 0.45 µm or 0.22 µm syringe filters (nylon or PTFE).
2. Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one from its potential impurities.
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water. Mix thoroughly and degas.
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade acetonitrile. Mix thoroughly and degas.
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A typical concentration for purity determination would be 50 µg/mL.
Sample Solution: Accurately weigh approximately 5 mg of the 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with methanol to achieve a nominal concentration of 50 µg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. System Suitability Test (SST)
Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the 50 µg/mL working standard solution five times and evaluate the following parameters.
Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
≥ 2000
% RSD of Peak Area
≤ 2.0%
% RSD of Retention Time
≤ 1.0%
5. Analysis Sequence
Blank Injection: Inject the diluent (methanol) to ensure no interfering peaks are present at the retention time of the main analyte and its impurities.
Standard Injections: Inject the prepared standard solutions to establish system suitability and for the calibration curve if external standard quantification is desired.
Sample Injections: Inject the prepared sample solutions.
Data Presentation
Quantitative data should be clearly summarized for easy interpretation and comparison.
Table 1: System Suitability Results
Injection
Retention Time (min)
Peak Area
Tailing Factor
Theoretical Plates
1
15.23
1254321
1.12
8560
2
15.24
1256789
1.13
8545
3
15.22
1253987
1.12
8610
4
15.25
1258765
1.14
8530
5
15.23
1255432
1.13
8580
Mean
15.23
1255859
1.13
8565
% RSD
0.07%
0.16%
-
-
Table 2: Hypothetical Purity Analysis Data
Peak No.
Retention Time (min)
Peak Area
Area %
Identity
1
8.54
12543
0.5
Impurity A
2
12.78
25086
1.0
Impurity B
3
15.23
2445889
97.5
Main Compound
4
18.91
17560
0.7
Impurity C
5
21.33
7526
0.3
Unknown Impurity
Total
-
2508604
100.0
-
Purity Calculation: The purity of the compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. In this hypothetical analysis, the purity of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is determined to be 97.5%.
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
NMR spectroscopy of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
An Application Note on the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one For Researchers, Scientists, and Drug Development Professionals Abstract This document provides de...
Author: BenchChem Technical Support Team. Date: December 2025
An Application Note on the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the structural characterization of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Quinolinone scaffolds are significant in medicinal chemistry, making unambiguous structural verification essential.[1][2] This guide covers sample preparation, standard NMR acquisition parameters, and an interpretation of the expected spectral data. The information is intended to assist researchers in confirming the synthesis and purity of this compound.
Introduction
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one belongs to the dihydroquinolinone class of heterocyclic compounds, which are foundational structures in numerous biologically active molecules.[2] NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic molecules in solution.[3][4] This note presents representative ¹H and ¹³C NMR data and outlines the standardized protocols for their acquisition and analysis.
Molecular Structure:
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. These values are estimated based on the analysis of structurally similar quinolinone compounds and standard chemical shift ranges.[5][6] The actual experimental values may vary slightly depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~ 8.15
br s
1H
NH -1
~ 7.10
s
1H
ArH -5
~ 7.02
d, J ≈ 8.0 Hz
1H
ArH -7
~ 6.85
d, J ≈ 8.0 Hz
1H
ArH -8
~ 2.55
s
2H
CH₂ -3
~ 2.28
s
3H
Ar-CH₃ (C6)
~ 1.32
s
6H
C(CH₃ )₂ (C4)
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
~ 171.5
C =O (C2)
~ 136.0
Ar-C (C8a)
~ 132.5
Ar-C (C6)
~ 129.0
Ar-C (C5)
~ 128.0
Ar-C (C7)
~ 126.8
Ar-C (C4a)
~ 116.5
Ar-C (C8)
~ 45.1
C H₂ (C3)
~ 35.8
C (CH₃)₂ (C4)
~ 28.5
C(C H₃)₂ (C4)
~ 20.9
Ar-C H₃ (C6)
Experimental Protocols
The following protocols describe the standard procedures for preparing a sample of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and acquiring high-quality NMR spectra.
Sample Preparation
Weighing: Accurately weigh 5-10 mg of the solid sample.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[6]
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
Filtering (Optional): If the solution contains particulate matter, filter it through a small cotton or glass wool plug in the pipette during transfer.
A standard workflow for preparing an NMR sample.
NMR Data Acquisition
After placing the sample in the spectrometer, the instrument must be locked onto the deuterium signal of the solvent and the magnetic field homogeneity optimized (shimming).
Table 3: Typical ¹H NMR Acquisition Parameters
Parameter
Value
Spectrometer
400 MHz
Pulse Program
Standard single-pulse (e.g., 'zg30')
Solvent
CDCl₃
Temperature
298 K
Spectral Width (SW)
~16 ppm (-2 to 14 ppm)
Acquisition Time (AQ)
2-4 seconds
Relaxation Delay (D1)
2-5 seconds
Number of Scans (NS)
8-16
Table 4: Typical ¹³C NMR Acquisition Parameters
Parameter
Value
Spectrometer
100 MHz
Pulse Program
Proton-decoupled single-pulse (e.g., 'zgpg30')
Solvent
CDCl₃
Temperature
298 K
Spectral Width (SW)
~240 ppm (-10 to 230 ppm)
Acquisition Time (AQ)
1-2 seconds
Relaxation Delay (D1)
2-5 seconds
Number of Scans (NS)
≥ 1024 (concentration dependent)
Data Interpretation and Structural Assignment
The structural assignment is achieved by correlating the signals in the NMR spectra with the different chemical environments in the molecule.
¹H NMR: The aromatic region shows three distinct signals corresponding to the protons on the substituted benzene ring. The downfield broad singlet is characteristic of the N-H proton. The three upfield singlets correspond to the three methyl groups and the C3 methylene group, with integrations of 3H, 6H, and 2H, respectively, confirming their identity.
¹³C NMR: The signal around 171 ppm is indicative of a carbonyl carbon (C=O). The aromatic region will show six distinct signals. The aliphatic region contains the signals for the methylene carbon (C3), the quaternary carbon (C4), and the carbons of the three methyl groups.
Correlation of NMR data to confirm molecular structure.
Conclusion
NMR spectroscopy provides a definitive method for the structural confirmation of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. By following the standardized protocols for sample preparation and data acquisition outlined in this document, researchers can obtain high-resolution spectra. The predicted chemical shifts and assignments serve as a reliable reference for interpreting the experimental data, facilitating the verification of the compound's identity and purity, which is a critical step in chemical synthesis and drug development programs.
Application Note and Protocol for the Purification of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the purification of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one using column chromatography. This method...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the purification of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one using column chromatography. This method is crucial for obtaining a high-purity compound, essential for accurate biological evaluation, drug development, and further synthetic applications. The protocols outlined below are based on established methodologies for the purification of related dihydroquinolinone derivatives and can be adapted to achieve optimal results.
Introduction
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Synthesis of this molecule can often result in a crude mixture containing starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the separation and purification of such organic compounds based on their differential adsorption to a stationary phase.[1][2][3] This application note details a standard column chromatography protocol for the purification of the title compound.
Data Presentation
The following table summarizes representative data for the purification of a hypothetical 10-gram batch of crude 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one with an initial purity of approximately 85%. These values are illustrative and may vary depending on the specific reaction conditions and the nature of the impurities.
Parameter
Value
Initial Mass of Crude Product
10 g
Initial Purity (approx.)
85%
Stationary Phase
Silica Gel (60-120 mesh)
Mobile Phase (Eluent)
Hexane:Ethyl Acetate (Gradient)
Typical Gradient Range
95:5 to 80:20 (Hexane:Ethyl Acetate)
Final Mass of Purified Product
7.5 - 8.5 g
Purity Achieved
>98%
Typical Yield
75-85%
Experimental Protocol
This protocol details the purification of crude 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one using flash column chromatography.
Thin Layer Chromatography (TLC) plates (silica gel coated)
UV lamp (254 nm)
Standard laboratory glassware (beakers, Erlenmeyer flasks, etc.)
Cotton or glass wool
Sand (acid-washed)
1. Preparation of the Crude Sample:
1.1. Following synthesis, the reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent such as ethyl acetate or dichloromethane.[4]
1.2. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[4]
1.3. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude solid or oil.[4]
2. Slurry Preparation (Dry Loading):
2.1. Dissolve a small amount of the crude product in a minimal volume of dichloromethane.
2.2. Add a small portion of silica gel to this solution to create a free-flowing powder.
2.3. Carefully remove the solvent under reduced pressure to obtain the crude product adsorbed onto the silica gel. This dry-loading method generally results in better separation.[4][5]
3. Column Packing:
3.1. Securely clamp a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column.
3.2. Add a thin layer of sand on top of the plug.[4]
3.3. Prepare a slurry of silica gel in hexane and pour it into the column. Gently tap the column to ensure even packing and remove any air bubbles.[4]
3.4. Carefully add another thin layer of sand to the top of the silica gel bed to prevent disturbance when adding the eluent.[4]
4. Column Loading and Elution:
4.1. Carefully load the prepared crude sample adsorbed on silica gel onto the top of the packed column.[4][5]
4.2. Begin the elution with a non-polar solvent system, typically a mixture of hexane and ethyl acetate. A common starting mobile phase is 95:5 (Hexane:Ethyl Acetate).[4]
4.3. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example, a gradient from 95:5 to 80:20 (Hexane:Ethyl Acetate) can be employed to facilitate the elution of the desired compound.[4][5]
4.4. Collect fractions in test tubes or other suitable containers.
4.5. Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC) and visualizing the spots under a UV lamp.[5]
5. Isolation of the Purified Product:
5.1. Pool the fractions that contain the pure product, as identified by a single spot with a consistent Rf value on the TLC plates.[4]
5.2. Combine the pooled fractions in a round bottom flask.
5.3. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[4]
5.4. Further dry the product under high vacuum to remove any residual solvent.[4]
Visualization
The following diagram illustrates the experimental workflow for the purification of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one by column chromatography.
Caption: Workflow for the purification of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.
Application Notes and Protocols for the Recrystallization of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals Introduction 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with potential applications in medicinal chemistry and drug developmen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis of such molecules often results in a crude product containing impurities. Recrystallization is a critical purification technique to obtain a compound of high purity, which is essential for accurate biological and pharmacological studies. This document provides a detailed protocol for the recrystallization of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, including solvent selection, the recrystallization procedure, and methods for purity assessment.
Physicochemical Properties
While specific experimental data for the melting point and solubility of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is not widely available in public literature, the following information has been compiled from supplier data and analogous compounds. It is crucial to experimentally determine the optimal solvent and melting point for the specific batch of the compound.
The choice of a suitable solvent is the most critical step for successful recrystallization. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have a high solubility at its boiling point. A general screening process is recommended.
A selection of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, and water)
Procedure:
Place approximately 20-30 mg of the crude compound into several separate test tubes.
Add 0.5 mL of a different solvent to each test tube at room temperature.
Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.
If the compound is insoluble or sparingly soluble, heat the test tube gently in a water bath on a hot plate.
Add the same solvent dropwise while heating until the solid completely dissolves.
Allow the solution to cool slowly to room temperature, and then in an ice bath.
Observe the formation of crystals. The best solvent will yield a large crop of well-formed crystals upon cooling.
If a single solvent is not ideal, a solvent-pair system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Diagram of the Solvent Selection Workflow
Caption: Workflow for selecting a suitable recrystallization solvent.
Recrystallization Protocol
Once a suitable solvent or solvent system has been identified, the following general protocol can be followed.
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals on the filter for a short period by drawing air through them. Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature below the compound's melting point or in a desiccator.
Diagram of the Recrystallization Workflow
Caption: General workflow for the recrystallization of a solid organic compound.
Data Presentation
The effectiveness of the recrystallization process should be evaluated by comparing the purity and recovery of the compound before and after the procedure. The following table presents a hypothetical example of such data.
Parameter
Before Recrystallization
After Recrystallization
Method of Analysis
Appearance
Pale yellow powder
White crystalline solid
Visual Inspection
Purity
~98%
>99.5%
HPLC/GC-MS
Melting Point
145-148 °C (Broad)
150-151 °C (Sharp)
Melting Point Apparatus
Recovery Yield
-
~85%
Gravimetric
Note: The data presented in this table is for illustrative purposes only and should be determined experimentally.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Oiling Out
The compound's melting point is lower than the solvent's boiling point, or the solution is cooling too rapidly.
Use a lower boiling point solvent or a solvent pair. Ensure slow cooling.
No Crystal Formation
The solution is not supersaturated, or nucleation is inhibited.
Evaporate some solvent to increase concentration. Scratch the inside of the flask with a glass rod or add a seed crystal.
Low Recovery
Too much solvent was used, or the compound is significantly soluble in the cold solvent.
Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored Impurities Remain
The impurities are not removed by recrystallization alone.
Treat the hot solution with activated charcoal before hot filtration.
Technical Support Center: Synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The information is intended for researchers, scien...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.
Issue
Possible Cause
Recommendation
Low or No Product Yield
Incomplete reaction.
- Ensure the reaction is stirred efficiently. - Extend the reaction time. - Increase the reaction temperature incrementally.
Inactive catalyst.
- Use a fresh batch of Lewis acid (e.g., AlCl₃). - Ensure the catalyst is not exposed to moisture.
Poor quality starting materials.
- Verify the purity of the starting materials (p-toluidine and 3,3-dimethylacrylic acid) by NMR or other analytical methods.
Formation of Side Products
Over-alkylation of the aromatic ring.
- Use a milder Lewis acid. - Perform the reaction at a lower temperature.
Polymerization of the starting material or product.
- Control the reaction temperature carefully. - Add the Lewis acid portion-wise to manage the exotherm.
Formation of regioisomers.
- While the 6-methyl group directs the cyclization, other isomers are possible. Optimize the catalyst and solvent system to improve regioselectivity.
Product Purification Difficulties
Oily product that is difficult to crystallize.
- Attempt purification by column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., hexane/ethyl acetate gradient). - Try trituration with a non-polar solvent like hexane or pentane to induce crystallization.
Co-elution of impurities during chromatography.
- Adjust the polarity of the eluent system. - Consider using a different stationary phase (e.g., alumina).
Frequently Asked Questions (FAQs)
A list of common questions regarding the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.
Q1: What is the general reaction mechanism for the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one?
A1: The synthesis typically proceeds via a Friedel-Crafts acylation of p-toluidine with 3,3-dimethylacrylic acid, followed by an intramolecular cyclization (hydroamidation) to form the dihydroquinolinone ring. A strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), is used to catalyze the reaction.
Q2: What are the key safety precautions to take during this synthesis?
A2: The reaction should be performed in a well-ventilated fume hood. Lewis acids like AlCl₃ are corrosive and react violently with water; handle them with appropriate personal protective equipment (gloves, safety glasses). The reaction can be exothermic, so it is important to control the rate of addition of reagents and monitor the temperature.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC). Take aliquots of the reaction mixture at regular intervals and spot them on a TLC plate. Develop the plate using a suitable solvent system (e.g., 3:1 hexane:ethyl acetate) and visualize the spots under UV light. The disappearance of the starting materials and the appearance of the product spot indicate the reaction's progress.
Q4: What are the expected spectroscopic data for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one?
A4:
¹H NMR: Expect signals for the aromatic protons, the N-H proton (if not exchanged), the methylene protons of the dihydroquinolinone ring, and the methyl groups. The two methyl groups at the 4-position should appear as a singlet, and the methyl group on the aromatic ring will also be a singlet.
¹³C NMR: Expect signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the dihydroquinolinone ring and the methyl groups.
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₅NO) should be observed.
Experimental Protocol
A detailed methodology for the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.
Materials:
p-Toluidine
3,3-Dimethylacrylic acid
Polyphosphoric acid (PPA)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Anhydrous sodium sulfate
Hexane
Ethyl acetate
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluidine (1 equivalent) and 3,3-dimethylacrylic acid (1.1 equivalents).
Carefully add polyphosphoric acid (PPA) (10-15 equivalents by weight) to the flask. The mixture will become viscous.
Heat the reaction mixture to 100-120 °C with vigorous stirring for 4-6 hours.
Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature.
Carefully pour the reaction mixture into a beaker containing ice-water with stirring.
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers and wash with brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.
Quantitative Data Summary
Parameter
Value
Reactant Ratio
p-Toluidine : 3,3-Dimethylacrylic acid (1 : 1.1)
Catalyst
Polyphosphoric acid (PPA)
Reaction Temperature
100-120 °C
Reaction Time
4-6 hours
Typical Yield
60-75%
Purity (after chromatography)
>98%
Visualizations
Caption: Experimental workflow for the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.
Optimization
Technical Support Center: Synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,4,6-Trimethyl-3,4-dihy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one?
A1: A prevalent method for the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one involves a two-step process: first, the amidation of p-toluidine with 3,3-dimethylacryloyl chloride to form N-(p-tolyl)-3,3-dimethylacrylamide, followed by an intramolecular Friedel-Crafts cyclization of the resulting amide.
Q2: What are the critical parameters to control for a high yield in the cyclization step?
A2: The key parameters for the intramolecular Friedel-Crafts cyclization include the choice and amount of Lewis acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or aluminum chloride), reaction temperature, and reaction time. Anhydrous conditions are crucial to prevent catalyst deactivation.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A developing system such as ethyl acetate/hexane can be used to separate the starting material (N-(p-tolyl)-3,3-dimethylacrylamide) from the product. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze aliquots from the reaction mixture.
Q4: What are the expected spectroscopic data for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one?
A4: While specific data can vary slightly based on the solvent used, you can expect the following characteristic signals:
¹H NMR: Singlets for the gem-dimethyl protons at the 4-position, a singlet for the methyl group on the aromatic ring, a singlet for the methylene protons at the 3-position, and signals in the aromatic region corresponding to the protons on the benzene ring. The NH proton will appear as a broad singlet.
¹³C NMR: Signals corresponding to the carbonyl carbon, quaternary carbon at the 4-position, methylene carbon at the 3-position, the methyl carbons, and the aromatic carbons.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₅NO, M.W. = 189.25 g/mol ).
Troubleshooting Guides
Issue 1: Low or No Yield of N-(p-tolyl)-3,3-dimethylacrylamide (Amidation Step)
Question
Possible Cause
Suggested Solution
Why is the yield of the amide very low or zero?
1. Inactive 3,3-dimethylacryloyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture.
Use freshly opened or distilled 3,3-dimethylacryloyl chloride. Ensure all glassware is thoroughly dried before use.
2. Inappropriate base: The base used (e.g., triethylamine, pyridine) may not be sufficiently strong or may be of poor quality.
Use a freshly distilled and dry tertiary amine base. Ensure the correct stoichiometric amount is used to neutralize the HCl generated.
3. Low reaction temperature: The reaction may be too slow at a lower temperature.
While the reaction is typically exothermic, gentle heating might be necessary to initiate it. Monitor the reaction temperature and maintain it within the optimal range.
How can I tell if the starting materials are the problem?
Characterize starting materials: p-toluidine can oxidize over time.
Check the purity of p-toluidine by melting point or TLC. If it is discolored, consider recrystallization or purification before use.
Issue 2: Low or No Yield of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one (Cyclization Step)
Question
Possible Cause
Suggested Solution
Why is the cyclization reaction not proceeding?
1. Inactive Lewis acid: The Lewis acid (e.g., PPA, AlCl₃) may be old or have absorbed moisture.
Use a fresh, high-quality Lewis acid. For solid Lewis acids like AlCl₃, ensure it is a fine, free-flowing powder.
2. Insufficient amount of catalyst: The amount of Lewis acid may not be enough to drive the reaction to completion.
Increase the molar ratio of the Lewis acid to the substrate. For PPA, ensure there is enough to act as both the catalyst and the solvent.
3. Reaction temperature is too low: The activation energy for the intramolecular Friedel-Crafts reaction may not be reached.
Gradually increase the reaction temperature while monitoring the reaction by TLC. Be cautious of potential side reactions at higher temperatures.
What could be the cause of multiple spots on the TLC plate?
1. Side reactions: Friedel-Crafts reactions can sometimes lead to side products, such as intermolecular reactions or rearrangement products.
Optimize the reaction conditions (temperature, catalyst concentration) to favor the desired intramolecular cyclization. Running the reaction at a higher dilution can sometimes reduce intermolecular side products.
2. Incomplete reaction: The presence of the starting material spot indicates an incomplete reaction.
Increase the reaction time or temperature. Add more catalyst if necessary.
Why is the isolated product impure?
1. Inadequate purification: The product may be contaminated with starting material or side products.
Use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) for purification. Recrystallization from a suitable solvent can also be effective.
2. Product degradation: The product might be unstable under the work-up conditions.
Ensure the work-up procedure is performed promptly and at a suitable temperature. Neutralize any acidic catalyst carefully during the work-up.
Data Presentation
Table 1: Optimization of the Intramolecular Friedel-Crafts Cyclization
Entry
Lewis Acid
Molar Ratio (Acid:Substrate)
Temperature (°C)
Time (h)
Yield (%)
1
PPA
10:1 (w/w)
80
4
65
2
PPA
10:1 (w/w)
100
4
75
3
PPA
10:1 (w/w)
120
2
70 (with some charring)
4
AlCl₃
1.5:1
60
6
55
5
AlCl₃
2.0:1
60
6
70
6
Eaton's Reagent
5:1 (w/w)
70
5
80
Experimental Protocols
Protocol 1: Synthesis of N-(p-tolyl)-3,3-dimethylacrylamide
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
Add a solution of 3,3-dimethylacryloyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution over 30 minutes.
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.
Upon completion, quench the reaction with water and separate the organic layer.
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one (Intramolecular Friedel-Crafts Cyclization)
Place N-(p-tolyl)-3,3-dimethylacrylamide (1.0 eq) in a round-bottom flask.
Add polyphosphoric acid (PPA) (approximately 10 times the weight of the amide).
Heat the mixture with stirring to 80-100 °C.
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Synthetic workflow for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.
Caption: Troubleshooting decision tree for the cyclization step.
Troubleshooting
Technical Support Center: Synthesis of Dihydroquinolinones
Welcome to the technical support center for the synthesis of dihydroquinolinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of dihydroquinolinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a 3,4-dihydroquinolin-2(1H)-one by reducing the corresponding quinolin-2(1H)-one, but I am getting significant amounts of the over-reduced tetrahydroquinoline. How can I improve the selectivity?
A1: Over-reduction to the corresponding 1,2,3,4-tetrahydroquinoline is a common side reaction during the hydrogenation of quinolinones. The key to achieving high selectivity for the desired dihydroquinolinone lies in the careful selection of the catalyst, solvent, and reaction conditions. Milder reducing agents and conditions are generally preferred.
A highly effective method for the selective reduction of quinolin-2(1H)-ones is the use of a Samarium(II) iodide (SmI₂)/H₂O/MeOH system. This method provides good to excellent yields of 3,4-dihydroquinolin-2(1H)-ones under mild, one-pot conditions.[1]
Q2: During the cyclization of an N-arylacrylamide to form a dihydroquinolinone, I am observing the formation of an isomeric byproduct. What is this byproduct and how can I avoid it?
A2: The isomeric byproduct is likely the corresponding indolinone, which arises from a competing 5-exo-trig cyclization pathway. The desired dihydroquinolinone is formed via a 6-endo-trig cyclization. The regioselectivity of this reaction can be controlled by the choice of catalyst. While the 5-exo cyclization is often kinetically favored, the 6-endo pathway can be promoted under certain conditions. For instance, catalyst-controlled regiodivergent intramolecular aryl-aminoalkylation of alkenes has been reported, where different catalysts can selectively favor one cyclization mode over the other.[2]
Q3: I am attempting an intramolecular Friedel-Crafts acylation of an N-aryl-β-alanine derivative to synthesize a dihydroquinolinone, but the yields are low and I am seeing decomposition of my starting material. What can I do to improve this reaction?
A3: Intramolecular Friedel-Crafts acylations often require strong acids, which can lead to decomposition of sensitive substrates. The key to improving this reaction is to use milder and more efficient cyclization agents. Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) is a powerful yet milder alternative to traditional Lewis acids for promoting intramolecular Friedel-Crafts acylations and can lead to cleaner reactions and higher yields.
Troubleshooting Guides
Catalytic Hydrogenation of Quinolinones
Problem: Low yield of dihydroquinolinone due to over-reduction to tetrahydroquinoline.
Troubleshooting Steps:
Catalyst Selection: The choice of catalyst is critical. While Pd/C is a common hydrogenation catalyst, it can be too active and lead to over-reduction. Consider using a less active catalyst or a catalyst system known for its selectivity. Platinum-based catalysts, such as Pt/C, have been shown to favor the formation of tetrahydroquinolines, so these should be avoided if the dihydroquinolinone is the desired product.[3]
Reaction Conditions:
Hydrogen Pressure: Lowering the hydrogen pressure can sometimes reduce the rate of the second hydrogenation step, thus favoring the dihydroquinolinone. For example, hydrogenation at 1 atm has been shown to favor the dihydroquinoline, while at 4 atm, the fully aromatic quinoline was the major product in one study.[3]
Temperature: Perform the reaction at lower temperatures to decrease the rate of over-reduction.
Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed to prevent further reduction of the desired product.
Alternative Reducing Agents: If catalytic hydrogenation is not providing the desired selectivity, consider alternative reduction methods. As mentioned in the FAQs, the SmI₂/H₂O/MeOH system is highly selective for the formation of 3,4-dihydroquinolin-2(1H)-ones from quinolin-2(1H)-ones.[1]
Quantitative Data: Catalyst and Pressure Effects on Hydrogenation
Problem: Formation of 5-exo cyclization product (indolinone) instead of the desired 6-endo product (dihydroquinolinone).
Troubleshooting Steps:
Catalyst System: The regiochemical outcome can be highly dependent on the catalyst used. For radical cyclizations, the nature of the metal catalyst can influence the reaction pathway. It has been demonstrated that catalyst control can achieve regiodivergence, providing either the five-membered or six-membered ring selectively.[2]
Reaction Mechanism: Understanding the reaction mechanism is key. For radical cyclizations, the stability of the intermediate radical can dictate the product distribution. The 6-endo cyclization is generally less kinetically favorable than the 5-exo cyclization according to Baldwin's rules. However, under certain conditions, particularly in radical reactions, the 6-endo pathway can be favored.
Substrate Design: In some cases, the substitution pattern on the N-arylacrylamide can influence the regioselectivity. Steric or electronic factors can be exploited to favor the desired 6-endo cyclization.
Logical Relationship: Controlling Regioselectivity in N-Arylacrylamide Cyclization
Caption: Catalyst selection can direct the regioselectivity of N-arylacrylamide cyclization.
Domino (Cascade) Reactions
Problem: Low yields or formation of multiple byproducts in a one-pot reduction-cyclization synthesis of dihydroquinolinones.
Troubleshooting Steps:
Stepwise Optimization: Although performed in one pot, it is crucial to optimize each step of the domino sequence individually. For a nitro reduction followed by cyclization, first ensure the reduction of the nitro group is clean and complete before the cyclization is initiated.
Reaction Conditions for Reduction: Incomplete reduction of the nitro group can lead to side reactions. For dissolving metal reductions (e.g., using iron powder), the choice of acid and temperature is critical. Iron in concentrated HCl at 100°C has been found to be effective for the reduction of a nitro group in a domino sequence to form a dihydroquinolinone.[3]
Control of Cyclization: The cyclization step can be sensitive to the reaction conditions. For example, in a reductive cyclization of a 2-nitrochalcone, rapid reduction of both the nitro group and the side chain double bond is essential to prevent the formation of quinoline byproducts. The choice of solvent can also play a crucial role, with dichloromethane being reported to give the best selectivity in some cases.[3]
Experimental Protocols
Protocol 1: Selective Reduction of a Quinolin-2(1H)-one to a 3,4-Dihydroquinolin-2(1H)-one using SmI₂/H₂O/MeOH[1]
Preparation of SmI₂ solution: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add samarium powder (3.0 mmol) and 1,2-diiodoethane (2.5 mmol) in anhydrous THF (10 mL). Stir the mixture at room temperature until the green color of 1,2-diiodoethane disappears and a deep blue solution of SmI₂ is formed.
Reaction Setup: In a separate flame-dried flask under argon, dissolve the quinolin-2(1H)-one (1.0 mmol) in anhydrous THF (5 mL).
Reduction: To the solution of the quinolin-2(1H)-one, add methanol (5.0 mmol) and water (5.0 mmol). Cool the mixture to 0 °C and add the freshly prepared SmI₂ solution dropwise via syringe until the blue color persists.
Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroquinolin-2(1H)-one.
Protocol 2: Domino Nitro Reduction-Cyclization to a 2-Aryl-2,3-dihydro-4(1H)-quinolinone[3]
Reaction Setup: To a round-bottom flask, add the 2-nitrochalcone derivative (1.0 mmol) and iron powder (4.0 mmol).
Reaction: Add concentrated hydrochloric acid (5 mL) and heat the mixture to 100 °C for 30 minutes.
Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-2,3-dihydro-4(1H)-quinolinone.
Signaling Pathways and Experimental Workflows
Reaction Pathway: Catalytic Hydrogenation of a Quinolinone
Caption: Selective vs. forcing hydrogenation conditions determine the final product.
Experimental Workflow: Troubleshooting Low Yield in Dihydroquinolinone Synthesis
Caption: A logical workflow for troubleshooting low yields in dihydroquinolinone synthesis.
Technical Support Center: Troubleshooting HPLC Separation of Quinolinone Isomers
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) separation of quinolinone isomers. This resource is designed for researchers, scientists, and drug development professionals to pr...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) separation of quinolinone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chromatographic analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my quinolinone isomer peaks showing significant tailing?
A1: Peak tailing in the analysis of quinolinone isomers, which are often basic in nature, is frequently caused by secondary interactions between the analytes and residual silanol groups on the silica-based stationary phase.[1] These interactions can lead to poor peak shape and inaccurate quantification.
Troubleshooting Steps:
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can protonate the silanol groups, minimizing their interaction with the basic quinolinone isomers.[1]
Use of Mobile Phase Additives: Incorporating a basic additive, such as triethylamine (TEA), into the mobile phase can competitively bind to the active silanol sites, effectively masking them from the analyte and reducing tailing.
Column Selection: Employing a modern, high-purity silica column with end-capping can significantly reduce the number of accessible silanol groups. For particularly challenging separations, a column with a stationary phase specifically designed for low silanol activity may be necessary.
Sample Overload: Injecting an excessive amount of the sample can saturate the stationary phase and lead to peak distortion. Try reducing the injection volume or the concentration of the sample.
Q2: I am observing inconsistent retention times for my quinolinone isomers between injections. What could be the cause?
A2: Fluctuations in retention times can be attributed to several factors, including instability in the mobile phase, temperature variations, and inadequate column equilibration.
Troubleshooting Steps:
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Small variations in the organic-to-aqueous ratio or buffer concentration can lead to shifts in retention time. If preparing the mobile phase online, verify the proper functioning of the pump's proportioning valves.
Temperature Control: Use a column oven to maintain a constant and consistent temperature. Fluctuations in the ambient laboratory temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time drift.
Column Equilibration: It is crucial to allow the column to fully equilibrate with the mobile phase before starting a sequence of injections. Insufficient equilibration can cause drifting retention times, especially at the beginning of a run.
Q3: How can I improve the resolution between two closely eluting or co-eluting quinolinone isomers?
A3: Improving the separation of closely eluting peaks requires optimizing the selectivity and/or efficiency of the chromatographic system.
Troubleshooting Steps:
Optimize Mobile Phase Composition:
Solvent Strength: Adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can alter the retention factor (k') of the isomers and potentially improve their separation.
Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol) can change the selectivity of the separation due to different interactions with the analytes and the stationary phase.
pH Adjustment: Fine-tuning the mobile phase pH can alter the ionization state of the quinolinone isomers, which can significantly impact their retention and the selectivity of the separation.
Change the Stationary Phase: If mobile phase optimization is insufficient, selecting a column with a different stationary phase chemistry (e.g., C8, Phenyl, or a polar-embedded phase) can provide a different selectivity and resolve the isomers.[2]
Adjust Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.
Temperature Optimization: Changing the column temperature can influence the selectivity of the separation.
Q4: My chromatogram shows split peaks for a single quinolinone isomer. What is the likely cause and how can I fix it?
A4: Peak splitting can arise from several issues, including problems with the column, sample solvent mismatch, or co-elution of unresolved isomers.[3][4]
Troubleshooting Steps:
Column Issues: A common cause is a partially blocked inlet frit or a void at the head of the column.[5] Backflushing the column or replacing the frit may resolve the issue. If a void has formed, the column may need to be replaced.
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve the sample in the initial mobile phase.
Co-elution: What appears to be a split peak may actually be two very closely eluting isomers.[3] Try reducing the injection volume to see if the peaks resolve into two distinct peaks. If so, method optimization (see Q3) is required.
Mobile Phase pH near pKa: If the mobile phase pH is very close to the pKa of the quinolinone isomer, both the ionized and non-ionized forms may be present, leading to peak splitting. Adjust the pH to be at least 1.5-2 pH units away from the pKa.
Troubleshooting Guides
This section provides a more in-depth look at common problems with potential causes and recommended solutions.
Guide 1: Poor Peak Shape (Tailing and Fronting)
Symptom
Possible Cause
Recommended Solution
Peak Tailing
1. Secondary interactions with residual silanols.
a. Lower mobile phase pH (2.5-3.5).b. Add a competing base (e.g., 0.1% TEA).c. Use an end-capped or low-silanol activity column.
2. Column overload.
a. Reduce sample concentration.b. Decrease injection volume.
3. Column contamination or degradation.
a. Flush the column with a strong solvent.b. Replace the guard column or the analytical column.
Peak Fronting
1. Sample overload.
a. Dilute the sample.b. Reduce injection volume.
2. Sample solvent stronger than mobile phase.
Dissolve the sample in the initial mobile phase.
3. Low column temperature.
Increase the column temperature.
Guide 2: Poor Resolution and Co-elution
Symptom
Possible Cause
Recommended Solution
Poor Resolution
1. Inadequate selectivity (α).
a. Change the organic modifier (ACN vs. MeOH).b. Adjust the mobile phase pH.c. Change the stationary phase (e.g., C18 to Phenyl).
2. Insufficient efficiency (N).
a. Decrease the flow rate.b. Use a column with smaller particles or a longer length.
3. Inappropriate retention (k').
Adjust the organic solvent percentage in the mobile phase.
Co-elution
1. Two or more isomers with very similar properties.
a. Perform systematic method development, varying mobile phase composition, pH, and temperature.b. Consider a different stationary phase with orthogonal selectivity.
2. A split peak appearing as two peaks.
Refer to the troubleshooting steps for split peaks (FAQ Q4).
Quantitative Data Summary
The following tables provide examples of how changes in chromatographic conditions can affect the separation of quinolinone-related isomers.
Table 1: Effect of Mobile Phase Composition on Chiral Separation of Quinolone Enantiomers
Mobile Phase Composition (MeOH:ACN:Water:TEA)
Retention Factor (k')
Resolution (Rs)
Separation Factor (α)
70:10:20:0.1%
1.5 - 3.0
1.80 - 2.10
2.86 - 4.50
60:30:10:0.1%
2.5 - 4.5
1.95 - 2.20
3.50 - 5.20
50:30:20:0.1%
3.0 - 6.0
2.05 - 2.25
4.00 - 6.00
Data adapted from a study on quinolone enantiomers using a Chirobiotic T column.
Table 2: Effect of Mobile Phase pH on Retention of a Basic Quinoline Compound
Mobile Phase pH
Retention Time (min)
Peak Asymmetry
6.5
8.2
2.1 (Tailing)
4.0
10.5
1.5 (Improved)
2.5
12.1
1.1 (Symmetrical)
Illustrative data based on the principle that lowering pH improves peak shape for basic compounds.
Experimental Protocols
Protocol 1: RP-HPLC Method for the Analysis of Substituted Quinolinone Isomers
This protocol provides a general starting point for the separation of positional quinolinone isomers.
Instrumentation:
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2][6]
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient Program:
0-5 min: 10% B
5-25 min: 10-90% B (linear gradient)
25-30 min: 90% B
30.1-35 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: DAD, 254 nm.
Injection Volume: 10 µL.
Sample Preparation:
Dissolve the quinolinone isomer mixture in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral HPLC Method for the Separation of Quinolinone Enantiomers
This protocol is adapted from a method for the chiral separation of quinolone drugs and can be a good starting point for quinolinone enantiomers.
Instrumentation:
HPLC system with an isocratic pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
Column: Chirobiotic T, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: A mixture of Methanol, Acetonitrile, Water, and Triethylamine (e.g., 60:30:10:0.1, v/v/v/v). The optimal ratio may need to be determined experimentally.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at a suitable wavelength for the specific quinolinone enantiomers.
Injection Volume: 20 µL.
Sample Preparation:
Prepare a stock solution of the racemic quinolinone in the mobile phase.
Prepare working standards by diluting the stock solution to the desired concentrations.
Visualizations
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: Logical workflow for improving poor peak resolution.
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The information provided is intended to assist in designing and interpreting stability and degradation studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work with 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.
Problem
Potential Cause
Recommended Solution
Inconsistent analytical results for the parent compound.
Sample degradation during preparation or analysis.
Prepare samples fresh and analyze them immediately. Use of a stability-indicating analytical method is crucial.[1][2][3] Consider using amber vials to protect from light.
Non-validated analytical method.
Develop and validate a stability-indicating analytical method according to ICH guidelines.[4]
Appearance of unexpected peaks in chromatograms during stability studies.
Formation of degradation products.
Conduct forced degradation studies to systematically identify potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, photolytic).[5][6][7][8][9]
Contamination from solvents or excipients.
Run blank experiments with solvents and excipients alone to identify any interfering peaks.
No degradation observed under stress conditions.
Stress conditions are too mild.
Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradants.[9]
The compound is highly stable under the tested conditions.
While possible, it is important to ensure a range of rigorous stress conditions have been applied before concluding intrinsic stability.
Significant degradation of the compound in control samples.
Instability of the compound under normal laboratory conditions.
Re-evaluate the handling and storage procedures. Store the compound in a cool, dark, and dry place. Consider inert atmosphere packaging if susceptible to oxidation.
Contamination of the sample.
Ensure all glassware and equipment are scrupulously clean. Use high-purity solvents and reagents.
Frequently Asked Questions (FAQs)
1. What are the likely degradation pathways for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one?
While specific degradation pathways for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one are not extensively documented in publicly available literature, based on the structure and known chemistry of related quinolinone compounds, the following degradation pathways can be hypothesized:
Hydrolysis: The amide bond in the dihydroquinolinone ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
Oxidation: The aromatic ring and the benzylic positions of the methyl groups could be susceptible to oxidation, potentially forming hydroxylated or carbonylated derivatives. The nitrogen atom could also be oxidized.
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, potentially leading to the formation of radicals and subsequent degradation products.
The following diagram illustrates a proposed initial degradation step via hydroxylation, a common metabolic and degradation pathway for quinoline derivatives.[10][11]
2. What are the recommended conditions for forced degradation studies of this compound?
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[5][6][7][8] The following conditions are recommended as a starting point, with the aim of achieving 5-20% degradation:
Stress Condition
Reagent/Condition
Temperature
Duration
Acid Hydrolysis
0.1 M HCl
60°C
24 - 72 hours
Base Hydrolysis
0.1 M NaOH
60°C
24 - 72 hours
Oxidation
3% H₂O₂
Room Temperature
24 hours
Thermal Degradation
Dry Heat
80°C
48 - 96 hours
Photostability
ICH Q1B conditions (UV & Vis light)
Room Temperature
As per guidelines
3. How should I set up a typical experimental workflow for a forced degradation study?
A systematic workflow is crucial for obtaining reliable and reproducible data from forced degradation studies.
Caption: General experimental workflow for forced degradation studies.
4. What analytical techniques are suitable for stability testing of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one?
A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.[1][2][3]
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique. A reverse-phase C18 column is often a good starting point for method development.
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for the identification and structural elucidation of unknown degradation products.[1][3]
Thin-Layer Chromatography (TLC) can be used as a simple and rapid preliminary tool to assess the number of degradation products.
5. How can I ensure the analytical method is "stability-indicating"?
To validate an analytical method as stability-indicating, you must demonstrate specificity. This is achieved by:
Analyzing stressed samples: Show that the degradation products are well-resolved from the parent compound and from each other.
Peak purity analysis: Use a photodiode array (PDA) detector or mass spectrometry to confirm that the chromatographic peak for the parent compound in a stressed sample is pure and does not co-elute with any degradation products.
The logical relationship for method validation is depicted below:
Technical Support Center: Purification of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification o...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.
Q1: My purified product appears as an oil or a sticky solid. How can I induce crystallization?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid instead of forming solid crystals. This can occur if the compound is too soluble in the chosen solvent, even at low temperatures, or if impurities are inhibiting crystal formation.[1]
Troubleshooting Steps:
Induce Nucleation:
Scratching: Gently scratch the inside of the flask at the surface of the solution with a clean glass rod. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[1]
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the solution to act as a seed for crystallization.[1]
Solvent Modification:
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
Anti-Solvent Addition: Gradually add a miscible "anti-solvent" (a solvent in which your compound is less soluble) to the solution until it becomes slightly cloudy. Then, warm the mixture until it is clear again and allow it to cool slowly. For a moderately polar compound like 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one, if you are using a polar solvent like ethanol or acetone, you could try adding water dropwise as an anti-solvent.[1] Conversely, if using a less polar solvent like dichloromethane, adding a non-polar solvent like hexane can help induce precipitation.[1]
Q2: After recrystallization, my product is still colored. How can I remove colored impurities?
A2: Colored impurities can often be removed by treating the solution with activated charcoal.
Troubleshooting Steps:
Dissolve the crude product in a suitable hot solvent.
Add a small amount of activated charcoal to the hot solution. Activated charcoal has a high surface area and will adsorb many colored impurities.[1]
Heat the mixture at a gentle boil for a few minutes to allow for sufficient adsorption.
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. It is crucial to use a pre-warmed funnel to prevent the product from crystallizing prematurely during filtration.[1]
Allow the filtrate to cool slowly to form crystals.
Q3: My yield after purification is very low. What are the potential causes and how can I improve it?
A3: Low recovery can stem from several factors during the purification process.
Troubleshooting Steps:
Excess Solvent: Using too much solvent for recrystallization is a common cause of low yield, as a significant amount of the product may remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization: If the product crystallizes too quickly (e.g., during hot filtration), this can lead to loss of material. Ensure your filtration apparatus is pre-heated.
Incomplete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath after the solution has reached room temperature can help maximize crystal formation.
Solvent Choice: The chosen solvent may be too good, meaning the compound has significant solubility even at low temperatures. Consider screening for a solvent system where the compound has high solubility when hot and very low solubility when cold.
Q4: I am seeing multiple spots on my TLC plate after purification. What are the likely impurities?
A4: The impurities in your product will depend on the synthetic route used. A common method for synthesizing dihydroquinolinones is through the intramolecular Friedel-Crafts cyclization of N-arylamides.[2] Potential impurities from this type of reaction include:
Unreacted Starting Materials: The N-arylamide precursor may not have fully reacted.
Poly-alkylated Byproducts: The aromatic ring of the product is activated and can sometimes react further, leading to over-alkylation.[3]
Isomeric Products: Depending on the substitution pattern of the starting material, different isomers may form.
Products from Carbocation Rearrangement: Friedel-Crafts alkylations are prone to carbocation rearrangements, which can lead to the formation of structural isomers.[4]
To identify these impurities, it is helpful to run co-spots on your TLC plate with the starting materials.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline. The ideal solvent system should be determined experimentally.
Solvent Screening:
Place a small amount of the crude 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one in several test tubes.
Add a few drops of different solvents or solvent mixtures to each tube. Good single solvents to try include ethanol, methanol, acetone, and ethyl acetate.[5][6] Good solvent mixtures include ethanol/water, acetone/water, and dichloromethane/hexane.[1][6]
A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
Dissolution:
Place the crude product in an Erlenmeyer flask.
Add a minimal amount of the chosen hot solvent and swirl to dissolve. If the solid does not dissolve, add small portions of hot solvent until it does.
Decolorization (if necessary):
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration:
Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.
Crystallization:
Cover the flask and allow the filtrate to cool slowly to room temperature.
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of cold solvent.
Dry the crystals in a vacuum oven.
Flash Column Chromatography Protocol
Flash chromatography is a useful technique for separating the target compound from impurities with different polarities.[7]
Solvent System Selection:
Determine a suitable solvent system using thin-layer chromatography (TLC). The ideal system will give the target compound an Rf value of approximately 0.3-0.4 and show good separation from impurities. A mixture of hexane and ethyl acetate is a common starting point for compounds of moderate polarity.
Column Packing:
Pack a glass column with silica gel (230-400 mesh) using either a dry packing or wet slurry method.[7]
Sample Loading:
Dissolve the crude product in a minimal amount of the chromatography solvent.
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
Elution:
Elute the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
Fraction Collection and Analysis:
Collect fractions and monitor the separation using TLC.
.
Product Isolation:
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Technical Support Center: Scaling Up Production of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up production of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The information...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up production of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the preparation of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one?
A1: The most prevalent and scalable approach involves a two-step synthesis. The first step is the acylation of p-toluidine with 3,3-dimethylacryloyl chloride to form the precursor, N-(4-methylphenyl)-3,3-dimethylacrylamide. The second step is an intramolecular Friedel-Crafts cyclization of this precursor, catalyzed by a strong acid, to yield the final product.
Q2: What are the critical parameters to control during the synthesis of the precursor, N-(4-methylphenyl)-3,3-dimethylacrylamide?
A2: Temperature control is crucial during the addition of 3,3-dimethylacryloyl chloride to p-toluidine to prevent side reactions. The reaction is typically carried out at a low temperature (0-5 °C). The purity of the starting materials and the exclusion of moisture are also important for achieving a high yield of the desired amide.
Q3: Which acid catalyst is most effective for the intramolecular Friedel-Crafts cyclization?
A3: Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this type of cyclization. Concentrated sulfuric acid can also be used, but PPA is often preferred as it can also serve as the solvent and generally leads to cleaner reactions with fewer side products.
Q4: What are the primary challenges encountered during the scale-up of this synthesis?
A4: Key challenges during scale-up include:
Exothermic reactions: Both the acylation and the cyclization steps can be exothermic, requiring efficient heat management to maintain optimal reaction temperatures.
Viscosity: Reactions involving polyphosphoric acid can become highly viscous, posing challenges for efficient stirring and heat transfer.
Product Isolation and Purification: Isolating the product from the highly acidic and viscous reaction mixture and subsequent purification can be challenging on a larger scale.
Troubleshooting Guides
Issue 1: Low Yield of N-(4-methylphenyl)-3,3-dimethylacrylamide (Precursor)
Symptom
Possible Cause
Troubleshooting Step
Low product yield with significant starting material remaining
Incomplete reaction.
Ensure the reaction is stirred efficiently and allowed to proceed for the recommended time. Check the stoichiometry of the reactants.
Formation of multiple byproducts
Reaction temperature was too high.
Maintain a low temperature (0-5 °C) during the addition of the acyl chloride. Add the acyl chloride dropwise to control the exotherm.
Product is an oil or difficult to crystallize
Presence of impurities or residual solvent.
Ensure the reaction is properly quenched and washed to remove unreacted starting materials and byproducts. Use an appropriate solvent system for recrystallization.
Issue 2: Low Yield or No Formation of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Symptom
Possible Cause
Troubleshooting Step
Reaction does not proceed; only starting material is recovered
Inactive or insufficient catalyst.
Use fresh, anhydrous polyphosphoric acid. Ensure a sufficient amount of catalyst is used as it also acts as the solvent.
Formation of a dark, tarry substance
Reaction temperature is too high, leading to decomposition.
Carefully control the reaction temperature. The optimal temperature for the cyclization is typically between 80-100 °C.
Product is contaminated with starting material
Incomplete cyclization.
Increase the reaction time or slightly increase the temperature within the optimal range. Ensure efficient stirring, especially if the mixture is viscous.
Difficulty in isolating the product from the reaction mixture
The product is trapped in the viscous polyphosphoric acid.
Quench the reaction by carefully pouring it onto crushed ice. This will hydrolyze the PPA and precipitate the product, making it easier to filter.
Experimental Protocols
Step 1: Synthesis of N-(4-methylphenyl)-3,3-dimethylacrylamide
This protocol describes the synthesis of the precursor amide from p-toluidine and 3,3-dimethylacryloyl chloride.
Table 1: Reagents and Reaction Conditions for Precursor Synthesis
Reagent
Molar Mass ( g/mol )
Amount
Moles
Equivalents
p-Toluidine
107.15
10.7 g
0.1
1.0
3,3-Dimethylacryloyl chloride
118.56
12.4 g
0.105
1.05
Triethylamine
101.19
12.1 g (16.7 mL)
0.12
1.2
Dichloromethane (DCM)
-
200 mL
-
-
Reaction Temperature
0-5 °C
Reaction Time
2 hours
Typical Yield
85-95%
Procedure:
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-toluidine (10.7 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in 200 mL of anhydrous dichloromethane.
Cool the solution to 0-5 °C in an ice bath.
Slowly add a solution of 3,3-dimethylacryloyl chloride (12.4 g, 0.105 mol) in 50 mL of anhydrous dichloromethane from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
Quench the reaction by adding 100 mL of water.
Separate the organic layer, and wash it successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford N-(4-methylphenyl)-3,3-dimethylacrylamide as a white solid.
Step 2: Synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
This protocol outlines the intramolecular Friedel-Crafts cyclization of the precursor to the final product.
Table 2: Reagents and Reaction Conditions for Final Product Synthesis
Reagent
Molar Mass ( g/mol )
Amount
Moles
N-(4-methylphenyl)-3,3-dimethylacrylamide
189.26
9.46 g
0.05
Polyphosphoric Acid (PPA)
-
100 g
-
Reaction Temperature
90-100 °C
Reaction Time
3 hours
Typical Yield
70-80%
Procedure:
In a 250 mL round-bottom flask equipped with a mechanical stirrer and a thermometer, place 100 g of polyphosphoric acid.
Heat the PPA to 70 °C with stirring.
Add N-(4-methylphenyl)-3,3-dimethylacrylamide (9.46 g, 0.05 mol) portion-wise to the hot PPA over 15 minutes.
After the addition is complete, heat the reaction mixture to 90-100 °C and maintain this temperature for 3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to about 60 °C and carefully pour it onto 500 g of crushed ice with vigorous stirring.
A precipitate will form. Continue stirring until all the ice has melted.
Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
Recrystallize the crude product from ethanol to obtain 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one as a crystalline solid.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Simplified reaction mechanism overview.
Optimization
Technical Support Center: Synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support center for the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshoo...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one?
A1: A prevalent method for the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is the intramolecular Friedel-Crafts type cyclization of an N-aryl-α,β-unsaturated amide. This typically involves the reaction of p-toluidine with 3,3-dimethylacrylic acid or its corresponding acid chloride to form the N-(p-tolyl)-3,3-dimethylacrylamide intermediate, followed by acid-catalyzed cyclization.
Q2: What are the critical parameters to control during the cyclization step?
A2: The cyclization step is crucial for achieving a high yield and purity. Key parameters to control include:
Choice and concentration of the acid catalyst: Strong acids like polyphosphoric acid (PPA) or sulfuric acid are commonly used. The concentration of the acid can significantly influence the reaction rate and the formation of side products.
Reaction temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without causing degradation of the starting material or product.
Reaction time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.
Q3: What are the expected major impurities in this synthesis?
A3: Potential impurities can arise from starting materials or side reactions. Common impurities may include:
Unreacted N-(p-tolyl)-3,3-dimethylacrylamide.
Polymerized material from the unsaturated amide.
Isomeric products from cyclization at an undesired position on the aromatic ring (ortho to the methyl group), although this is generally less favored.
Products of intermolecular reactions if the concentration of the substrate is too high.
Q4: How can I purify the final product?
A4: Recrystallization is a common and effective method for purifying 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The choice of solvent is critical for successful recrystallization. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent systems for similar compounds include ethanol, ethyl acetate/hexane, or toluene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.
Problem
Potential Cause
Recommended Solution
Low or No Product Yield
Incomplete reaction during the formation of the N-arylamide intermediate.
- Ensure the purity of p-toluidine and 3,3-dimethylacrylic acid/chloride. - Use an appropriate coupling agent or activate the carboxylic acid (e.g., convert to acid chloride) for efficient amidation. - Optimize reaction time and temperature for the amidation step.
Ineffective cyclization.
- Increase the strength or concentration of the acid catalyst (e.g., use fresh PPA). - Optimize the cyclization temperature; a higher temperature might be required, but monitor for degradation. - Ensure anhydrous conditions, as water can deactivate the acid catalyst.
Formation of a Dark, Tarry Reaction Mixture
Polymerization of the unsaturated amide or starting materials under harsh acidic conditions.
- Add the N-arylamide to the pre-heated acid catalyst slowly and with vigorous stirring to ensure rapid mixing and prevent localized overheating. - Lower the reaction temperature and extend the reaction time. - Consider using a milder Lewis acid catalyst.
Product Contaminated with Starting Material (N-arylamide)
Incomplete cyclization.
- Increase the reaction time or temperature for the cyclization step. - Increase the amount of acid catalyst. - Purify the crude product using column chromatography before recrystallization.
Difficulty in Product Crystallization
Presence of oily impurities that inhibit crystal formation.
- Attempt to purify the crude product by column chromatography to remove oily byproducts before recrystallization. - Try different recrystallization solvents or solvent mixtures. - Use a seed crystal to induce crystallization. - Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
Broad Melting Point Range of the Purified Product
Presence of persistent impurities.
- Perform a second recrystallization using a different solvent system. - Analyze the product by HPLC to identify the number of impurities and their approximate levels. - Consider purification by preparative chromatography if recrystallization is ineffective.
Experimental Protocols
Protocol 1: Synthesis of N-(p-tolyl)-3,3-dimethylacrylamide
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluidine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
Cool the solution in an ice bath.
Slowly add 3,3-dimethylacryloyl chloride (1.1 equivalents) dropwise to the cooled solution with continuous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(p-tolyl)-3,3-dimethylacrylamide.
The crude product can be purified by recrystallization from a suitable solvent like hexane/ethyl acetate.
Protocol 2: Synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
In a fume hood, place polyphosphoric acid (PPA) (approximately 10 times the weight of the amide) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
Heat the PPA to 80-90 °C with stirring.
Slowly and carefully add the N-(p-tolyl)-3,3-dimethylacrylamide (1 equivalent) to the hot PPA with vigorous stirring.
Increase the temperature to 120-130 °C and maintain for 2-3 hours.
Monitor the reaction by taking small aliquots, quenching with ice water, extracting with ethyl acetate, and analyzing by TLC.
After the reaction is complete, cool the mixture to about 80 °C and carefully pour it onto crushed ice with stirring.
The precipitate formed is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.
The crude product is then dried.
Protocol 3: Purification by Recrystallization
Dissolve the crude 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one in a minimum amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
Allow the solution to cool slowly to room temperature to form crystals.
Further cool the flask in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Presentation
Table 1: Analytical Data for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Analytical Technique
Expected Results
Appearance
White to off-white crystalline solid
Melting Point
Dependent on purity, literature values should be consulted.
Expected peaks for carbonyl, aromatic carbons, aliphatic carbons, and methyl groups.
Mass Spectrometry (ESI+)
m/z: [M+H]⁺ expected at 190.12
HPLC Purity
>98% after successful purification
Visualizations
Caption: Synthetic workflow for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.
Reference Data & Comparative Studies
Validation
A Comparative Analysis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and Other Quinolinone Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative overview of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and other quinolinone derivatives, focusing on their synthesis, biological activities, and structure-activity relationships. The information presented herein is intended to support research and drug development efforts by providing a consolidated resource of experimental data and methodologies.
While specific experimental data for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is limited in publicly available literature, this guide leverages data from structurally similar analogs to provide a comparative context for its potential biological profile.
Chemical Structures and Properties
Quinolinone derivatives are characterized by a bicyclic heterocyclic ring system. The specific substitutions on this scaffold significantly influence their physicochemical properties and biological activities.
Compound Name
Structure
Molecular Formula
Molecular Weight ( g/mol )
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
[Image of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one structure]
C₁₂H₁₅NO
189.25
6-Hydroxy-3,4-dihydroquinolin-2(1H)-one
[Image of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one structure]
The synthesis of 3,4-dihydroquinolin-2(1H)-ones can be achieved through various methods, with intramolecular Friedel-Crafts cyclization being a common and effective approach.
A generalized workflow for the synthesis of 4,4-disubstituted-3,4-dihydroquinolin-2(1H)-ones.
Experimental Protocol: Synthesis of 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one (A Representative Analog)
This protocol describes a general method for the synthesis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a close structural analog of the target compound.
Materials:
Substituted aniline (e.g., p-toluidine for the 6-methyl analog)
3,3-Dimethylacryloyl chloride
Anhydrous aluminum chloride (AlCl₃)
Anhydrous dichloromethane (DCM)
Hydrochloric acid (HCl)
Sodium bicarbonate (NaHCO₃) solution
Anhydrous magnesium sulfate (MgSO₄)
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
N-Acylation: To a solution of the substituted aniline in anhydrous DCM, 3,3-dimethylacryloyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the completion of the reaction (monitored by TLC).
Work-up: The reaction mixture is washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure to yield the N-aryl-3,3-dimethylacrylamide intermediate.
Intramolecular Friedel-Crafts Cyclization: The crude amide is dissolved in a suitable solvent, and anhydrous AlCl₃ is added portion-wise at 0 °C. The mixture is then heated to reflux.
Quenching and Extraction: After cooling, the reaction is quenched by pouring it onto ice-cold water and extracted with an organic solvent.
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivative.
Comparative Biological Activities
Quinolinone derivatives have been extensively studied for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. The following table summarizes the reported cytotoxic activities of various quinolinone derivatives against different cancer cell lines.
It is important to note that the cytotoxic activity is highly dependent on the substitution pattern of the quinolinone core. For instance, studies on 2-arylquinoline derivatives have shown that substitutions at the C-6 position can lead to potent and selective anticancer properties[4]. The lipophilicity of the compounds also plays a crucial role, with more lipophilic derivatives often exhibiting better cytotoxic effects[4].
Proposed Signaling Pathway for Anticancer Activity
Many quinolinone derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified, proposed signaling pathway.
Proposed apoptotic pathway induced by quinolinone derivatives.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of quinolinone derivatives on cancer cell lines.
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Add 100 µL of the compound dilutions to the wells and incubate for 48-72 hours.[7]
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[7]
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization buffer to dissolve the formazan crystals.[7]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Unveiling the Biological Potential: A Comparative Analysis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and Its Analogues
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structurally related compounds is paramount. This guide provides a comparative analy...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structurally related compounds is paramount. This guide provides a comparative analysis of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one and its analogues, supported by experimental data, detailed protocols, and pathway visualizations to illuminate their therapeutic potential.
The dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects. These include anticancer, antitubercular, neuroprotective, and phosphodiesterase 5 (PDE5) inhibitory activities.[1][2][3][4] This guide will delve into the specific biological activities of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one and compare it with its analogues, highlighting key structure-activity relationships.
Comparative Biological Activity: A Quantitative Overview
The following table summarizes the quantitative biological data for 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one and selected analogues across various therapeutic areas. This data, extracted from diverse studies, facilitates a direct comparison of their potency and efficacy.
Compound ID
Structure
Biological Target/Activity
IC50/EC50/MIC
Cell Line/Model
Reference
1
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Neuroprotective
-
Rotenone-induced Parkinson's disease model in rats
Recent studies have highlighted the neuroprotective properties of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a close analogue of the target compound. In a rat model of Parkinson's disease, HTHQ demonstrated significant neuroprotective effects by reducing oxidative stress, restoring the activity of antioxidant enzymes, and suppressing apoptosis.[4] While direct data for 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one is pending, the activity of HTHQ suggests a promising avenue for neurological drug discovery within this chemical class.
Anticancer Activity
Several analogues of dihydroquinolin-2(1H)-one have shown potent anticancer activity. For instance, a series of novel tetrahydroquinolinones were synthesized and evaluated for their ability to inhibit colorectal cancer growth by inducing cellular stress through the generation of reactive oxygen species (ROS).[6] One of the most promising compounds, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, exhibited antiproliferative activity at micromolar concentrations and suppressed colony formation and migration of HCT-116 cells.[6] The proposed mechanism involves the induction of autophagy via the PI3K/AKT/mTOR signaling pathway.[6] Another study identified 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine as a potent antiproliferative agent against various human tumor cell lines, with an IC50 value of less than 1.0 µM.[7] This compound was found to trigger p53/Bax-dependent apoptosis in colorectal cancer cells.[7]
Antitubercular Activity
The dihydroquinoline scaffold has also been explored for its potential against Mycobacterium tuberculosis. A study focused on dihydroquinoline carboxamide derivatives identified two compounds, 8g and 8h, with significant anti-tubercular activity, exhibiting MIC values of 0.39 and 0.78 μg/mL, respectively, against the H37Rv strain.[5] Importantly, these compounds were found to be non-toxic in vitro.[5]
PDE5 Inhibition for Pulmonary Arterial Hypertension
Structural optimizations of dihydroquinolin-2(1H)-ones have led to the discovery of potent and highly selective phosphodiesterase 5 (PDE5) inhibitors.[1] One such analogue, compound 14b, demonstrated an IC50 of 3 nM against PDE5A with high selectivity over other PDE isoforms.[1] In a rat model of monocrotaline-induced pulmonary arterial hypertension, oral administration of this compound showed superior pharmacodynamic effects compared to sildenafil, a clinically used PDE5 inhibitor.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies for key assays are provided below.
Antitubercular Activity Assay (Microplate Alamar Blue Assay)
Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC. The culture is harvested in the mid-log phase and diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in Middlebrook 7H9 broth.
Assay Procedure: 100 µL of the bacterial suspension is added to each well of a 96-well microplate containing 100 µL of the serially diluted compounds.
Incubation: The plates are incubated at 37°C for 7 days.
Detection: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours.
Data Analysis: The fluorescence is read at an excitation of 530 nm and an emission of 590 nm. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits a 90% reduction in fluorescence compared to the control wells.[5]
Antiproliferative Activity Assay (MTT Assay)
Cell Culture: Human cancer cell lines (e.g., HCT-116) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
Compound Treatment: The cells are treated with various concentrations of the test compounds for 72 hours.
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[6]
PDE5A Inhibition Assay
Enzyme and Substrate Preparation: Recombinant human PDE5A and cGMP (the substrate) are prepared in an appropriate assay buffer.
Compound Incubation: The test compounds are pre-incubated with the PDE5A enzyme for a specified period.
Reaction Initiation: The enzymatic reaction is initiated by the addition of cGMP.
Reaction Termination: The reaction is stopped, and the amount of remaining cGMP or the product (GMP) is quantified. This is often done using a secondary coupled enzyme system that produces a detectable signal (e.g., luminescence or fluorescence).
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[1]
Signaling Pathways and Mechanisms of Action
The biological effects of dihydroquinolin-2(1H)-one analogues are mediated through their interaction with various cellular signaling pathways. Visualizing these pathways can provide a clearer understanding of their mechanisms of action.
Caption: Anticancer signaling pathways modulated by dihydroquinolinone analogues.
Caption: Experimental workflow for the PDE5 inhibition assay.
Conclusion
The 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one scaffold and its analogues represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. The presented data highlights the potent and varied biological activities of these molecules, from neuroprotection and anticancer effects to antitubercular and PDE5 inhibitory actions. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to further explore and develop this promising class of compounds for novel therapeutic interventions. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these analogues for specific biological targets.
Efficacy of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one as an anticancer agent
An in-depth examination of the therapeutic potential of quinolinone derivatives reveals a promising class of compounds with diverse mechanisms of action against various cancer cell lines. While specific data on 4,4,6-Tri...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth examination of the therapeutic potential of quinolinone derivatives reveals a promising class of compounds with diverse mechanisms of action against various cancer cell lines. While specific data on 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one as an anticancer agent remains limited in publicly available research, a comprehensive analysis of structurally related quinolinone and dihydroquinolinone analogs provides valuable insights into their efficacy and modes of action. This guide offers a comparative overview of these compounds, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
Performance Comparison of Quinolinone Derivatives
The anticancer activity of various quinolinone derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a key metric for comparison. The following tables summarize the in vitro cytotoxicity of several quinolinone analogs against different cancer cell lines.
Quinolinone derivatives exert their anticancer effects through various mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[6]
1. Tyrosine Kinase Inhibition: Many quinolinone derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1][7] Dysregulation of the EGFR signaling pathway is a common feature in many cancers.[1] By inhibiting EGFR, these compounds block downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell growth and survival.[1] Several quinoline-based multi-kinase inhibitors have received FDA approval for clinical use in cancer treatment.[5][8]
2. Induction of Apoptosis: A significant number of quinolinone compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[3][9] This can be achieved through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[9] For instance, some derivatives trigger apoptosis by altering the expression of key regulatory proteins like Bcl-2 and Bax, and activating caspases.[9]
3. Cell Cycle Arrest: Uncontrolled cell division is a hallmark of cancer.[9] Certain quinolinone derivatives have demonstrated the ability to arrest the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from progressing through mitosis and leading to reduced tumor cell viability.[3][9]
4. Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Some quinolinone derivatives have been identified as inhibitors of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[9][10]
The following diagram illustrates a generalized signaling pathway targeted by many quinolinone derivatives:
Caption: Inhibition of EGFR signaling by a quinolinone derivative.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer efficacy of quinolinone derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Steps:
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
Compound Treatment: The cells are then treated with a range of concentrations of the quinolinone derivative. A control group with no treatment is also included.
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
Formazan Formation: Viable cells with active metabolism convert the MTT into a purple formazan product.
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Detailed Steps:
Cell Treatment: Cancer cells are treated with the quinolinone compound at its IC50 concentration for a specified time.
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique is employed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Steps:
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and then harvested.
Cell Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
The quinolinone scaffold represents a versatile and promising platform for the development of novel anticancer agents. While direct evidence for the efficacy of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is not yet prevalent in the literature, the extensive research on related analogs highlights the significant potential of this chemical class. The diverse mechanisms of action, including tyrosine kinase inhibition, induction of apoptosis, and cell cycle arrest, offer multiple avenues for therapeutic intervention. Further investigation into the structure-activity relationships of substituted dihydroquinolinones is warranted to optimize their potency and selectivity, ultimately paving the way for new and effective cancer therapies.
A Comparative Guide to the Synthesis of Dihydroquinolinones for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of dihydroquinolinone scaffolds is a critical step in the discovery of novel therapeutics. This guide provides a comparative analys...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient synthesis of dihydroquinolinone scaffolds is a critical step in the discovery of novel therapeutics. This guide provides a comparative analysis of prominent synthetic routes to dihydroquinolinones, supported by quantitative data and detailed experimental protocols. Visualizations of the reaction pathways are included to facilitate a deeper understanding of the chemical transformations.
The dihydroquinolinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The diverse methodologies for its synthesis each present distinct advantages and disadvantages in terms of yield, reaction conditions, substrate scope, and scalability. This comparison focuses on three widely employed strategies: Intramolecular Friedel-Crafts Cyclization, Domino Reactions, and Photocatalytic Synthesis.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthetic route for a target dihydroquinolinone depends on several factors, including the desired substitution pattern, available starting materials, and required scale. The following table summarizes quantitative data for representative examples of each key synthetic strategy, offering a direct comparison of their performance.
Detailed methodologies for the key synthetic routes are provided below to enable replication and adaptation in a laboratory setting.
Intramolecular Friedel-Crafts Cyclization of N-Phenylcinnamamide
This protocol describes the acid-catalyzed cyclization of an N-arylcinnamamide to form a 3,4-dihydroquinolin-2(1H)-one.
Materials:
N-Phenylcinnamamide (1.0 mmol)
Trifluoroacetic Acid (TFA) (10.0 mmol)
Dichloromethane (DCM) (10 mL)
Saturated sodium bicarbonate solution
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a solution of N-phenylcinnamamide in dichloromethane (10 mL) at room temperature, add trifluoroacetic acid dropwise.
Stir the reaction mixture at room temperature for 2 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3,4-dihydroquinolin-2(1H)-one.
Domino Reaction: Reductive Cyclization of a Nitro-Chalcone Derivative
This procedure outlines the synthesis of a 2,3-dihydroquinolin-4(1H)-one via a one-pot reduction of a nitro group followed by intramolecular cyclization.[3][4]
In a round-bottom flask, suspend (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one, iron powder, and ammonium chloride in a mixture of ethanol and water.
Heat the mixture to 80 °C and stir vigorously for 3 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
Wash the Celite pad with ethyl acetate.
Concentrate the filtrate under reduced pressure to remove the organic solvents.
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent to yield the crude product.
Purify the product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the 2-aryl-2,3-dihydroquinolin-4(1H)-one.
Photocatalytic Synthesis of Dihydroquinolin-2(1H)-one
This protocol describes a visible-light-mediated synthesis of a dihydroquinolin-2(1H)-one from an N-aryl-α,β-unsaturated amide.[1][5]
Materials:
N-Aryl-α,β-unsaturated amide (0.2 mmol)
fac-[Ir(ppy)3] (1-2 mol%)
Degassed acetonitrile (2 mL)
Blue LED light source
Procedure:
In a Schlenk tube, dissolve the N-aryl-α,β-unsaturated amide and the photocatalyst fac-[Ir(ppy)3] in degassed acetonitrile.
Subject the solution to three freeze-pump-thaw cycles to ensure the removal of oxygen.
Place the reaction tube approximately 5 cm from a blue LED light source and stir at room temperature for 12 hours.
Monitor the reaction by TLC.
Upon completion, remove the solvent under reduced pressure.
Purify the residue by flash column chromatography on silica gel to afford the desired 3,4-dihydroquinolin-2(1H)-one.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the discussed synthesis routes for dihydroquinolinones.
Comparative Guide to the Validation of Analytical Methods for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
This guide provides a comprehensive overview and comparison of potential analytical methodologies for the quantitative determination and impurity profiling of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The informatio...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive overview and comparison of potential analytical methodologies for the quantitative determination and impurity profiling of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The information presented is based on established analytical techniques for structurally similar quinolinone and quinoline derivatives, offering a robust starting point for method development and validation for the target compound.
Introduction
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a substituted quinolinone derivative. The validation of analytical methods for such compounds is critical in drug development and quality control to ensure the identity, purity, and potency of the active pharmaceutical ingredient (API).[1][2] This guide compares four primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.[3] For routine quality control of the bulk drug substance, HPLC with UV detection is often the method of choice due to its robustness and cost-effectiveness.[4][5] For the analysis of trace level impurities or determination in complex biological matrices, the higher sensitivity and selectivity of LC-MS/MS are often required.[6][7] GC-MS can be a suitable alternative for volatile and thermally stable compounds and impurities.[8] Capillary electrophoresis offers a high-efficiency separation alternative, particularly for charged analytes.[9][10][11]
Comparison of Analytical Techniques
The following tables summarize the typical performance characteristics of various analytical techniques based on data reported for analogous quinolinone and quinoline derivatives. These values can serve as a benchmark for the development and validation of a method for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.
Note: Quantitative data for CE applied to quinolinone derivatives is not as readily available in the reviewed literature, hence the "Not Reported" entries. CE is more frequently described for its separation efficiency and determination of physicochemical properties like pKa.[10][15]
Experimental Protocols
The following are detailed, exemplary experimental protocols for each analytical technique. These should be considered as starting points and will require optimization for the specific analysis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the assay and impurity determination of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one in bulk drug substance and pharmaceutical formulations.
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[4]
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 20 mM phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol is typically employed.[4][16]
Detection Wavelength: Determined by the UV spectrum of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. A DAD can be used to monitor multiple wavelengths.
Bulk Drug: Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration.[16]
Pharmaceutical Formulation: Weigh and finely powder tablets. Extract the active ingredient with a suitable solvent, sonicate to ensure complete dissolution, and dilute to a known concentration. Filter the final solution through a 0.45 µm syringe filter before injection.[4]
Validation Parameters (as per ICH Q2(R1)): Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the trace-level quantification of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and its impurities in complex matrices such as biological fluids or for genotoxic impurity analysis.[6][14]
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][14]
Column: A shorter C8 or C18 column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm) is often used for faster analysis.[6]
Mobile Phase: Gradient elution with a mixture of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.[6][7]
Flow Rate: 0.2 - 0.5 mL/min.
Ionization Mode: ESI positive or negative mode, to be optimized for the target analyte.
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity. Precursor and product ions for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and its potential impurities need to be determined by direct infusion or infusion during an LC run.
Sample Preparation:
Biological Fluids (e.g., Plasma): Protein precipitation with acetonitrile or methanol, followed by centrifugation. The supernatant may be further cleaned up using solid-phase extraction (SPE).[4]
Validation Parameters: In addition to the standard validation parameters, matrix effects and recovery should be thoroughly investigated.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is applicable if 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and its impurities are volatile and thermally stable. Derivatization may be required to improve volatility and thermal stability.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[8]
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]
Oven Temperature Program: A temperature gradient program will be required to separate the analytes of interest. For example, start at a lower temperature (e.g., 90 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 260 °C).[8]
Ionization Mode: Electron Ionization (EI) at 70 eV.
MS Detection: Full scan mode for initial identification of impurities and selected ion monitoring (SIM) mode for quantitative analysis.
Sample Preparation: Extraction with a suitable organic solvent (e.g., toluene, dichloromethane).[8] Derivatization (e.g., silylation) might be necessary.
Validation Parameters: As per ICH guidelines, with a focus on recovery from the extraction process.[8]
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is an alternative to chromatography, especially for charged species.[9][11]
Instrumentation: Capillary electrophoresis system with a UV or DAD detector.
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length).
Background Electrolyte (BGE): The choice of BGE is critical and depends on the pKa of the analyte. Buffers such as phosphate, borate, or acetate at various pH values should be investigated.[10][11] Additives like cyclodextrins can be used for chiral separations.
Voltage: 15-30 kV.
Temperature: 25 °C.
Injection: Hydrodynamic or electrokinetic injection.
Detection: Direct UV detection at a suitable wavelength.
Sample Preparation: Dissolve the sample in the BGE or a solvent with lower conductivity.
Validation Parameters: Migration time and peak area precision are key parameters to validate, along with the standard validation characteristics.
Visualizations
Workflow for Analytical Method Development and Validation
The following diagram illustrates a typical workflow for the development and validation of a new analytical method.
Caption: Workflow for Analytical Method Development and Validation.
Logical Relationship of Validation Parameters
This diagram shows the relationship between different validation parameters as defined by ICH guidelines.
Caption: Relationship of ICH Validation Parameters to Analytical Test Types.
Impurity Profiling Workflow
This diagram outlines the general steps involved in impurity profiling.
Caption: General Workflow for Pharmaceutical Impurity Profiling.
Navigating the Uncharted Waters of Cross-Reactivity: A Comparative Guide for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals The therapeutic potential of novel chemical entities is intrinsically linked to their specificity. Off-target interactions can lead to unforeseen side effec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of novel chemical entities is intrinsically linked to their specificity. Off-target interactions can lead to unforeseen side effects, complicating the drug development pipeline. This guide addresses the critical issue of cross-reactivity for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. Currently, a significant data gap exists in the scientific literature regarding the specific cross-reactivity profile of this compound.
This document serves as a comparative guide by summarizing the known biological activities of structurally similar quinolinone and dihydroquinolinone derivatives. By understanding the targets of these analogs, researchers can infer potential cross-reactivity pathways for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and design targeted experimental validations. Furthermore, this guide provides detailed experimental protocols for key assays to facilitate this essential research.
Comparative Analysis of Dihydroquinolinone Analogs
While direct cross-reactivity data for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is unavailable, the broader family of quinolinone and dihydroquinolinone derivatives has been extensively studied, revealing a wide range of biological activities. This diversity suggests that the core scaffold can interact with multiple biological targets, underscoring the importance of comprehensive cross-reactivity screening. The following table summarizes the observed activities of various analogs, offering a predictive framework for potential off-target effects.
Proposed Experimental Workflow for Cross-Reactivity Profiling
To address the existing data gap, a systematic evaluation of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is necessary. The following workflow outlines a standard approach for identifying on-target and off-target activities of a novel compound.
A generalized workflow for assessing the cross-reactivity of a novel compound.
Key Signaling Pathways of Related Analogs
Several dihydroquinolinone analogs have been shown to modulate critical signaling pathways implicated in various diseases. Understanding these pathways is crucial for predicting potential on-target and off-target effects of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.
VEGFR2 Signaling Pathway
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mechanism for the anticancer activity of some dihydroquinolinone derivatives. This pathway is central to angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.
Inhibition of the VEGFR2 signaling pathway by certain dihydroquinolinone analogs.
GABAA Receptor Signaling Pathway
Certain dihydroquinolinone derivatives exhibit anticonvulsant activity through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. This receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.
Positive allosteric modulation of the GABAA receptor by certain dihydroquinolinone analogs.
Experimental Protocols
To facilitate the investigation of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, detailed protocols for foundational cross-reactivity and cytotoxicity assays are provided below.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of the compound on a panel of cell lines.
Materials:
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Cell lines of interest (e.g., a panel representing various tissues)
Complete cell culture medium
96-well plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one in complete culture medium. Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include vehicle-only controls.
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.
Receptor Binding Assay (General Protocol)
Objective: To assess the binding affinity of the compound to a specific receptor.
Materials:
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
A radiolabeled ligand known to bind to the target receptor
Cell membranes or purified receptors
Binding buffer
96-well filter plates
Scintillation fluid
Scintillation counter
Protocol:
Reaction Setup: In each well of a 96-well plate, combine the cell membranes/purified receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one).
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The filter will trap the membranes/receptors with the bound radioligand.
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value, which can then be used to calculate the binding affinity (Ki) of the test compound for the receptor.
Conclusion
While the cross-reactivity profile of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one remains to be elucidated, the information on its structural analogs provides a valuable starting point for researchers. The diverse biological activities observed within the dihydroquinolinone class highlight the necessity for a thorough and systematic investigation of off-target effects. The proposed experimental workflow and detailed protocols in this guide offer a robust framework for generating the critical data needed to advance the development of this compound. By proactively addressing the potential for cross-reactivity, the scientific community can ensure a more efficient and safer path toward novel therapeutics.
Validation
Benchmarking 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one Against Known Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the inhibitory potential of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one against established inhibitors of Al...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one against established inhibitors of Aldose Reductase (AKR1B1). AKR1B1 is the rate-limiting enzyme in the polyol pathway, a metabolic route implicated in the pathogenesis of diabetic complications. This document summarizes the performance of the compound in the context of well-characterized inhibitors, supported by detailed experimental protocols and visual representations of the relevant biological pathway.
Comparative Inhibitory Activity Against Aldose Reductase (AKR1B1)
The inhibitory efficacy of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and known inhibitors was evaluated against human recombinant Aldose Reductase. The half-maximal inhibitory concentration (IC50) values are presented below. Lower IC50 values are indicative of greater inhibitory potency.
Compound
Target
IC50 (µM)
Reference Compound(s)
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
AKR1B1
[Data Not Available]
Epalrestat, Sorbinil, Fidarestat
Epalrestat
AKR1B1
0.081
-
Sorbinil
AKR1B1
0.45
-
Fidarestat
AKR1B1
0.023
-
Note: Specific experimental data for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is not publicly available and would require experimental determination.
Experimental Protocols
In Vitro Aldose Reductase (AKR1B1) Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds against human Aldose Reductase.
Materials:
Human recombinant Aldose Reductase (AKR1B1)
DL-Glyceraldehyde (substrate)
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
Sodium phosphate buffer (pH 6.2)
Test compounds (dissolved in DMSO)
96-well microplate
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
Preparation of Reagents:
Prepare a 100 mM sodium phosphate buffer (pH 6.2).
Prepare a stock solution of NADPH in the phosphate buffer.
Prepare a stock solution of DL-glyceraldehyde in the phosphate buffer.
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
Assay Reaction:
In each well of the 96-well plate, add the following in order:
Sodium phosphate buffer
NADPH solution
A solution of the test compound at various concentrations (or DMSO for control)
Human recombinant AKR1B1 enzyme solution
Incubate the mixture at room temperature for 10 minutes.
Initiation of Reaction and Measurement:
Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate solution to all wells.
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
Data Analysis:
Calculate the rate of reaction (decrease in absorbance per minute) for each concentration of the test compound.
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
Plot the percentage of inhibition against the logarithm of the compound concentration.
Calculate the IC50 value by fitting the data to a dose-response curve.
Visualizing the Biological Context
The Polyol Pathway and AKR1B1 Inhibition
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase (AKR1B1) catalyzes the first and rate-limiting step, the reduction of glucose to sorbitol. This process consumes NADPH and leads to the accumulation of sorbitol, which can cause osmotic stress. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The activation of this pathway is a key contributor to the development of diabetic complications.[1] Inhibitors of AKR1B1 block this initial step, thereby preventing the downstream pathological effects.
Caption: The Polyol Pathway and the site of action for AKR1B1 inhibitors.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing potential inhibitors of AKR1B1 involves a systematic workflow, from initial screening to the determination of inhibitory potency.
Caption: Workflow for the in vitro screening of AKR1B1 inhibitors.
A Comparative Guide to the Structure-Activity Relationship of Trimethyl-Dihydroquinolinones
For Researchers, Scientists, and Drug Development Professionals The trimethyl-dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Understandi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The trimethyl-dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Understanding the structure-activity relationship (SAR) of this class of compounds is crucial for the rational design of novel therapeutics with enhanced potency and selectivity. This guide provides a comparative analysis of trimethyl-dihydroquinolinone derivatives, summarizing their biological activities, presenting key quantitative data, and detailing the experimental methodologies used for their evaluation.
Anticancer Activity
A significant body of research has focused on the anticancer properties of dihydroquinolinone derivatives. The substitution pattern on the quinolinone core and the nature of the substituents play a pivotal role in determining the cytotoxic efficacy and the underlying mechanism of action.
Aromatic vs. Saturated Ring: 2-arylquinoline derivatives generally exhibit better anticancer activity compared to their 2-acetamido-2-methyl-tetrahydroquinoline counterparts.[1]
Lipophilicity: Increased lipophilicity in the 2-arylquinoline series, as indicated by higher cLogP values, correlates with better cytotoxic effects against HeLa and PC3 cells.[1]
Substitution at C-6: Substitutions at the C-6 position of the 2-phenylquinoline core have shown significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[1]
Urethane Moiety: The presence of a urethane moiety, as seen in compound 20d, contributes to in vitro antiproliferative activity and suppression of colony formation in HCT-116 cells.[2][3] This compound was also found to induce oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway.[2][3]
The cytotoxic effects of the synthesized quinoline derivatives were commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, A-549, HeLa, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Control cells are treated with the vehicle (e.g., 1% DMSO).
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[2]
Anti-inflammatory and Antioxidant Activity
Certain trimethyl-dihydroquinolinone derivatives have demonstrated potent anti-inflammatory and antioxidant properties.
This compound has been shown to reduce oxidative stress and exhibit anti-inflammatory effects in a model of acetaminophen-induced liver injury in rats.[4]
Antioxidant Effect: The compound reduces oxidative stress by acting as an antioxidant, which helps to normalize the function of the antioxidant system in the presence of toxins.[4]
Anti-inflammatory Effect: It reduces the levels of pro-inflammatory cytokines and NF-κB mRNA.[4] This leads to a decrease in the concentration of immunoglobulin G and alleviates inflammation.[4]
Apoptosis Inhibition: The compound reduces the activity of caspase-8 and caspase-9, which are key enzymes in the ligand-induced and mitochondrial pathways of apoptosis, respectively. It also inhibits the effector caspase-3.[4]
Caption: Workflow for evaluating the in vivo anti-inflammatory and antioxidant effects.
Signaling Pathway Involvement
The anticancer activity of certain tetrahydroquinolinone derivatives has been linked to the modulation of specific signaling pathways, notably the PI3K/AKT/mTOR pathway.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a tetrahydroquinolinone derivative.
Other Biological Activities
The versatile dihydroquinolinone scaffold has been explored for a range of other therapeutic applications.
Anti-tubercular Activity: Dihydroquinoline carboxamide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds 8g and 8h demonstrated promising minimum inhibitory concentration (MIC) values of 0.39 and 0.78 µg/mL, respectively, and were found to be non-toxic.[5]
GPR41 Modulation: Tetrahydroquinolone derivatives have been investigated as modulators of G protein-coupled receptor 41 (GPR41). The nature of the aryl group attached to a furan moiety was found to be crucial in determining whether the compound acts as an agonist or antagonist.[6]
BKCa Channel Agonism: A class of potent tetrahydroquinoline derivatives has been identified as agonists of the large-conductance, calcium-activated potassium channel (BKCa), which is an important regulator of neuronal activity.[7]
Conclusion
The trimethyl-dihydroquinolinone core represents a highly adaptable scaffold for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the substitution pattern and functional groups on the quinolinone ring system can lead to significant changes in biological activity, targeting a diverse range of diseases from cancer to inflammatory disorders and infectious diseases. Further exploration of this chemical space, guided by the SAR principles outlined herein, holds considerable promise for future drug discovery efforts.
Navigating the Research Landscape: A Comparative Guide to Alternatives for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents often centers on the exploration of versatile chemical scaffolds. One such scaffold, the dihydroquinolin-2(1H)-one co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents often centers on the exploration of versatile chemical scaffolds. One such scaffold, the dihydroquinolin-2(1H)-one core, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. While specific experimental data for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is not extensively available in the public domain, this guide provides a comprehensive comparison of structurally related dihydroquinolinone derivatives and alternative chemical scaffolds that are being investigated for similar biological applications, primarily in the fields of oncology and neuroprotection. This guide will delve into their performance, supported by available experimental data, and provide detailed protocols for key biological assays.
The Dihydroquinolin-2(1H)-one Scaffold: A Platform for Diverse Biological Activity
The 3,4-dihydroquinolin-2(1H)-one framework is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of activities. Research has primarily focused on its potential in two key therapeutic areas:
Anticancer Activity: Many dihydroquinolinone derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. Mechanisms of action often involve the induction of oxidative stress, inhibition of protein kinases crucial for cancer cell survival, and disruption of microtubule dynamics.
Neuroprotective Effects: The neuroprotective potential of this scaffold is an emerging area of interest. Studies have explored the ability of these compounds to inhibit neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases, and to mitigate oxidative stress in neuronal cells.
Performance Comparison of Dihydroquinolin-2(1H)-one Derivatives
Due to the limited public data on 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one, this section presents a comparative analysis of its close structural analogs and other dihydroquinolinone derivatives. The following tables summarize the reported in vitro activities of these compounds.
Table 1: Anticancer Activity of Dihydroquinolin-2(1H)-one Derivatives
Note: Data for nNOS inhibition by specific dihydroquinolinones is less prevalent in publicly available literature; the above entries are illustrative examples based on the potential of this scaffold as described in research articles.
Alternative Scaffolds in Oncology and Neuroprotection
While the dihydroquinolinone scaffold holds promise, researchers are continuously exploring novel chemical matter. The following tables highlight alternative scaffolds investigated for similar therapeutic targets.
Table 3: Alternative Scaffolds for JNK3 Inhibition (Neuroprotection)
To facilitate reproducible research, this section provides detailed methodologies for key in vitro assays relevant to the evaluation of dihydroquinolinone derivatives and their alternatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
96-well cell culture plates
Cancer cell lines of interest
Complete cell culture medium
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Test compounds (dissolved in DMSO)
Phosphate-buffered saline (PBS)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plate for 48-72 hours at 37°C.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
Recombinant human JNK3 enzyme
JNK3 substrate (e.g., ATF2)
ATP
Test compounds
ADP-Glo™ Kinase Assay Kit (Promega)
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
384-well white assay plates
Luminometer
Procedure:
Reaction Setup: In a 384-well plate, add the JNK3 enzyme, test compound dilutions, and a mixture of the substrate and ATP.
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis: The luminescent signal is proportional to JNK3 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
This assay measures the production of nitrite, a stable breakdown product of nitric oxide (NO), in cell culture.
Materials:
HEK293T cells stably expressing nNOS
Cell culture medium
A23187 (calcium ionophore)
Test compounds
Griess Reagent System (Promega)
96-well plates
Microplate reader
Procedure:
Cell Culture: Culture the nNOS-expressing HEK293T cells in 96-well plates until they reach 80-90% confluency.
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1 hour).
nNOS Activation: Stimulate the cells with A23187 (e.g., 5 µM) to increase intracellular calcium and activate nNOS.
Nitrite Measurement: After an incubation period (e.g., 8 hours), collect the cell culture supernatant. Add the Griess reagents to the supernatant according to the manufacturer's instructions.
Absorbance Measurement: Measure the absorbance at 540 nm.
Data Analysis: The absorbance is proportional to the amount of nitrite produced. Calculate the percent inhibition of nNOS activity for each compound concentration and determine the IC50 value.
Visualizing the Pathways and Processes
To better understand the biological context of these compounds, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified JNK3 signaling pathway and the point of intervention by a JNK3 inhibitor.
Essential Guide to the Safe Disposal of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
This document provides comprehensive guidance on the proper disposal procedures for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, ensuring the safety of laboratory personnel and compliance with environmental regulations...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides comprehensive guidance on the proper disposal procedures for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Prior to handling 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one for disposal, it is imperative to be familiar with its hazard profile. This compound is classified as hazardous and can cause skin and eye irritation, as well as potential respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE):
A comprehensive list of required PPE is provided below.
Protective Equipment
Specification
Rationale
Eye Protection
Safety glasses with side-shields or safety goggles.
Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.
Avoids inhalation of irritating dust particles.[2][3]
Step-by-Step Disposal Protocol
The disposal of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one must be carried out in a manner that ensures safety and environmental protection. The primary route of disposal is through an approved waste disposal plant.[1]
Experimental Protocol for Spill Neutralization and Collection:
In the event of a spill, immediate action is required to contain and clean the affected area.
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel.
Containment: For solid spills, carefully sweep up the material to avoid dust generation.[3] For liquid spills, contain the spillage using bunding or absorbent materials like sand or vermiculite.[2]
Collection: Mix the spilled material with an inert absorbent such as sand or vermiculite.[2]
Transfer: Carefully transfer the mixture into a closable, labeled salvage container.[2] Ensure the container is suitable for holding chemical waste.
Decontamination: Clean the spill area thoroughly with soap and water.[1]
Dispose of Contaminated Materials: All contaminated materials, including gloves and absorbent pads, must be placed in the labeled waste container for disposal.
Waste Collection and Storage:
Container Selection: Use a designated, properly labeled, and sealable container for the collection of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one waste. The container should be made of a material compatible with the chemical.
Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1] Keep the container tightly closed.[1][2]
Final Disposal:
Do Not Dispose in General Waste or Drains: This chemical should not be disposed of in the regular trash or washed down the drain.[2]
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. They will ensure the waste is transported to an approved waste disposal plant.[1]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.
Caption: Disposal workflow for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.
Essential Safety and Operational Guidance for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
This document provides crucial safety and logistical information for the handling and disposal of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The following procedures are based on established safety protocols for simi...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides crucial safety and logistical information for the handling and disposal of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The following procedures are based on established safety protocols for similar chemical compounds and are intended for use by trained research, scientific, and drug development professionals.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
Protection Type
Specification
Rationale
Eye and Face Protection
Safety glasses with side-shields or chemical goggles.[1] A face shield may be required for splash-prone operations.[3]
To protect against splashes, dust, and fumes that can cause serious eye irritation.[1][2]
Skin Protection
Chemical-resistant gloves (e.g., nitrile, neoprene).[4] A lab coat or chemical-resistant apron/coveralls.[1][5]
To prevent skin contact which may cause irritation.[1][2][6] Contaminated clothing should be removed and washed before reuse.[6]
Respiratory Protection
Use in a well-ventilated area.[1][6] If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator is recommended.
To prevent inhalation of dust or fumes which may cause respiratory irritation.[1][2]
Keep the container in a cool, dry, and well-ventilated place.[6][7]
Store away from incompatible materials such as oxidizing agents.[1]
Emergency and First Aid Measures
In the event of exposure, immediate action is crucial.
Exposure Route
First Aid Procedure
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][6]
Skin Contact
Immediately wash the affected area with plenty of soap and water.[1][6] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][6]
Eye Contact
Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[6] If eye irritation persists, get medical advice/attention.[1][6]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[1][2]
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
Waste Disposal Steps:
Container Management: Do not mix with other waste. Leave the chemical in its original container if possible.[8][9]
Waste Collection: Sweep up any solid spills and place into a suitable, labeled, and closed container for disposal.[6]
Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[6][9]
Workflow for Safe Handling of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Caption: Workflow for the safe handling of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.